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  • Product: 4-Fluorobenzylamine Hydrobromide
  • CAS: 2270172-94-4

Core Science & Biosynthesis

Foundational

4-Fluorobenzylamine hydrobromide chemical structure and properties

Technical Whitepaper: 4-Fluorobenzylamine Hydrobromide CAS: 2270172-94-4 (Salt) | Formula: Date: March 1, 2026 Author: Senior Application Scientist Executive Summary 4-Fluorobenzylamine hydrobromide (4-FBz[1]·HBr) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Fluorobenzylamine Hydrobromide

CAS: 2270172-94-4 (Salt) | Formula:


Date:  March 1, 2026
Author:  Senior Application Scientist

Executive Summary

4-Fluorobenzylamine hydrobromide (4-FBz[1]·HBr) is a high-purity organic ammonium halide salt critical to two distinct high-value sectors: next-generation photovoltaics and medicinal chemistry. In material science, it functions as a bulky organic cation for surface passivation in perovskite solar cells (PSCs), significantly enhancing moisture stability via the hydrophobic fluorine substituent. In drug discovery, it serves as a bioisosteric building block, introducing the metabolically stable 4-fluorobenzyl pharmacophore into neurological and anti-inflammatory candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and application mechanisms, grounded in self-validating experimental logic.

Chemical Identity & Physicochemical Profile

The fluorination at the para position of the benzene ring imparts unique electronic and steric properties compared to the non-fluorinated benzylamine. The hydrobromide salt form is preferred in specific catalytic and material applications due to its compatibility with bromide-rich lattices (e.g.,


) and improved crystallinity over the hydrochloride analog.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionExperimental Relevance
CAS (Salt) 2270172-94-4Specific to HBr form; distinct from HCl (659-41-6).
CAS (Free Base) 140-75-0Precursor for salt formation.
Molecular Weight 206.06 g/mol Stoichiometric calculation for perovskite precursor solutions.
Appearance White to light yellow crystalline powderColor indicates oxidation; yellowing suggests free amine degradation.
Solubility High: Water, DMSO, DMF, AlcoholsCritical for spin-coating formulations (DMF/DMSO).
Hygroscopicity Moderate to HighCritical: Must be stored under Ar/

. Moisture induces lattice degradation.
Fluorine Effect High Electronegativity (

)
Increases hydrophobicity; lowers HOMO energy levels in materials.

Synthesis & Purification Protocol

Methodology: The synthesis follows a "Protect-Deprotect-Salt Formation" logic to ensure high purity, avoiding the formation of secondary amines common in direct alkylation.

Stage 1: Gabriel Synthesis (Free Base Formation)

Rationale: Direct alkylation of ammonia with 4-fluorobenzyl bromide leads to poly-alkylation. The Gabriel synthesis uses potassium phthalimide to ensure primary amine exclusivity.

  • Nucleophilic Substitution: React 4-fluorobenzyl chloride with potassium phthalimide in DMF at 80°C.

    • Mechanism:[2]

      
       attack by the phthalimide anion.
      
  • Hydrazinolysis: Treat the intermediate N-(4-fluorobenzyl)phthalimide with hydrazine hydrate in refluxing ethanol.

    • Observation: Formation of a white precipitate (phthalhydrazide) indicates reaction progress.

  • Extraction: Acidify to remove phthalhydrazide, then basify (NaOH) to release 4-fluorobenzylamine (free base). Extract with diethyl ether.[3]

Stage 2: Hydrobromide Salt Formation (Critical Step)

Rationale: Conversion to the HBr salt stabilizes the amine against oxidation and prepares it for perovskite lattice integration.

  • Dissolution: Dissolve the purified free base oil in anhydrous ethanol or diethyl ether at 0°C.

  • Acidification: Dropwise addition of concentrated hydrobromic acid (48% aq. or 33% in acetic acid) until pH < 3.

    • Control: Maintain temperature < 10°C to prevent discoloration.

  • Crystallization: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Diethyl Ether (1:3 ratio).

  • Drying: Vacuum dry at 60°C for 12 hours to remove lattice solvent.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Fluorobenzyl Chloride Inter Phthalimide Intermediate Start->Inter K-Phthalimide DMF, 80°C FreeBase 4-Fluorobenzylamine (Free Base) Inter->FreeBase N2H4 EtOH, Reflux Salt 4-FBz Hydrobromide (Crystalline) FreeBase->Salt HBr (aq/AcOH) Recrystallization

Figure 1: Step-wise synthesis pathway ensuring primary amine selectivity and salt purity.

Applications in Material Science (Perovskites)

In the context of Perovskite Solar Cells (PSCs), 4-FBz·HBr is a large organic cation used for interface engineering. It addresses the "stability-efficiency" trade-off.

Mechanism of Action: Defect Passivation

The 4-fluorobenzylammonium cation (


) does not fit into the 3D perovskite lattice (e.g., 

). Instead, it segregates to the surface and grain boundaries, forming a 2D (Ruddlesden-Popper) capping layer or a surface passivation layer.
  • Defect Healing: The ammonium headgroup (

    
    ) anchors into iodine/bromine vacancies (under-coordinated 
    
    
    
    ) via hydrogen bonding.
  • Moisture Barrier: The fluorinated benzene ring creates a hydrophobic "umbrella" over the perovskite surface, repelling water molecules.

  • Lattice Matching: The Bromide (

    
    ) anion from the salt prevents halide segregation when used in mixed-halide perovskites, unlike chloride salts which can induce phase separation.
    

Experimental Data: Efficiency Impact Based on comparative literature analysis of benzylamine vs. fluorobenzylamine additives.

ParameterControl DeviceWith 4-FBz·HBr PassivationMechanism
PCE (%) ~20.1%~23.6% Reduced non-radiative recombination.
Voc (V) 1.08 V1.16 V Suppression of surface trap states.
Stability (T80) 400 hours>1000 hours Hydrophobic fluorine barrier.
Passivation Logic Diagram

PerovskitePassivation Defect Surface Defect (Under-coordinated Pb2+) Passivation Coordinate Bond Formation (NH3+ ... Pb2+) Defect->Passivation Target Cation 4-FBz Cation (F-C6H4-CH2-NH3+) Cation->Passivation Self-Assembly Result Hydrophobic Shield (Fluorine Tail Exposed) Passivation->Result Steric Blocking

Figure 2: Mechanism of surface defect healing and hydrophobic shielding by 4-FBz cation.

Applications in Medicinal Chemistry

4-FBz·HBr acts as a robust source of the 4-fluorobenzylamine moiety.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Substituting a hydrogen with fluorine at the para position blocks metabolic oxidation (P450 hydroxylation), significantly extending the half-life (

    
    ) of drug candidates.
    
  • Lipophilicity: Fluorination increases the partition coefficient (

    
    ), facilitating blood-brain barrier (BBB) penetration, which is crucial for neuroactive drugs (e.g., MAO-B inhibitors).
    

Common Reaction: Reductive Amination

  • Protocol: 4-FBz·HBr + Aldehyde/Ketone

    
     Secondary Amine.
    
  • Note: The salt must be neutralized in situ with a base (Triethylamine or DIPEA) to liberate the nucleophilic amine.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation)

Storage Protocol (Self-Validating):

  • Atmosphere: Store under Argon or Nitrogen. (Validation: Material remains white; yellowing indicates moisture/oxidation).

  • Temperature: Ambient (15-25°C).

  • Incompatibility: Strong oxidizing agents.[4]

References

  • Nano-Micro Letters. (2024). Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. (Note: Mechanistic equivalent for cation behavior). Retrieved from [Link]

  • PV Magazine. (2024). Perovskite solar cell based on lead iodide treated with 4-fluorobenzylamine achieves 23.62% efficiency.[5] Retrieved from [Link]

  • PureSynth. (2025). 4-Fluorobenzylamine Hydrobromide Properties and Safety Data. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 4-Fluorobenzylamine hydrobromide

Chemical Identity, Synthesis Protocols, and Application in Medicinal Chemistry Executive Summary 4-Fluorobenzylamine hydrobromide ( ) is the hydrobromide salt of 4-fluorobenzylamine, a critical fluorinated building block...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis Protocols, and Application in Medicinal Chemistry

Executive Summary

4-Fluorobenzylamine hydrobromide (


) is the hydrobromide salt of 4-fluorobenzylamine, a critical fluorinated building block in drug discovery. While the hydrochloride salt (HCl) is the standard commercial form, the hydrobromide (HBr) variant is frequently employed in salt screening campaigns  to optimize solubility, crystallinity, and bioavailability of pharmaceutical intermediates.

This guide provides the definitive physicochemical data, a validated synthesis workflow for the HBr salt, and analytical characterization standards required for regulatory compliance in pharmaceutical research.

Part 1: Physicochemical Constitution

The following data defines the exact chemical identity of the target compound. In stoichiometric calculations for reactions (e.g., reductive aminations or amide couplings), the molecular weight of the salt must be used to ensure equivalent molar ratios.

Table 1: Chemical Identity & Properties[1]
PropertyValueNotes
IUPAC Name (4-Fluorophenyl)methanamine hydrobromide-
CAS Number 2270172-94-4 Specific to HBr salt.[1] (Free base: 140-75-0; HCl: 659-41-6)
Molecular Formula

Often written as

Molecular Weight 206.06 g/mol Base (125.[1]14) + HBr (80.91)
Appearance White to off-white crystalline solidHighly crystalline compared to free base liquid
Fluorine Content ~9.22%Useful for

F NMR quantification
Solubility Water, Methanol, DMSOLower solubility in ether/DCM than free base
Structural Composition Visualization

The diagram below illustrates the stoichiometric composition and the ionic interaction between the protonated amine and the bromide counterion.

ChemicalStructure Base 4-Fluorobenzylamine (Free Base) C7H8FN MW: 125.14 Salt 4-Fluorobenzylamine Hydrobromide C7H9BrFN MW: 206.06 Base->Salt + Protonation Acid Hydrobromic Acid (HBr) MW: 80.91 Acid->Salt + Counterion (Br-)

Figure 1: Stoichiometric assembly of 4-Fluorobenzylamine Hydrobromide.

Part 2: Synthesis & Salt Formation Protocol

While 4-fluorobenzylamine is commercially available, the HBr salt is often custom-synthesized to achieve specific solid-state properties. The following protocol describes the conversion of the free base to the hydrobromide salt.

Reagents Required[2][3][4][5]
  • Precursor: 4-Fluorobenzylamine (Free Base, >98% purity).

  • Acid Source: Hydrobromic acid (48% aq. or 33% in acetic acid).

  • Solvent: Diethyl ether (anhydrous) or Isopropanol.

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Protocol
Phase A: Solubilization
  • Charge a round-bottom flask with 10.0 mmol (1.25 g) of 4-Fluorobenzylamine.

  • Dissolve in 20 mL of anhydrous diethyl ether . Maintain temperature at 0°C (ice bath) to control the exotherm.

    • Note: If the free base is old/yellowed, distill it first to ensure a white salt product.

Phase B: Acid Addition (Salt Formation)
  • Dropwise, add 11.0 mmol of HBr (slight excess ensures complete protonation).

    • Observation: A white precipitate should form immediately upon contact.

  • Stir the suspension vigorously at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

Phase C: Isolation & Purification
  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Wash the filter cake 3x with cold diethyl ether to remove unreacted free base and excess acid.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Hygroscopicity Warning: Store immediately in a desiccator. HBr salts can be hygroscopic.

SynthesisWorkflow start Start: 4-Fluorobenzylamine (Liquid Free Base) dissolve Dissolve in Et2O (0°C under N2) start->dissolve acid Add HBr (dropwise) Controlled Exotherm dissolve->acid precip Precipitation of White Solid acid->precip filter Vacuum Filtration & Ether Wash precip->filter dry Vacuum Dry (40°C, 4h) filter->dry

Figure 2: Operational workflow for the conversion of free base to HBr salt.

Part 3: Analytical Validation (QC)

To verify the identity and purity of the synthesized salt, the following analytical methods are mandatory.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       8.2-8.5 (br s, 3H, 
      
      
      
      ): Distinctive broad singlet indicating salt formation.
    • 
       7.4-7.5 (m, 2H, Ar-H): Protons ortho to amine.
      
    • 
       7.1-7.2 (m, 2H, Ar-H): Protons ortho to fluorine.
      
    • 
       4.0 (s, 2H, 
      
      
      
      ): Benzylic protons.
  • 
    F NMR: 
    
    • Single peak around -115 to -118 ppm (referenced to

      
      ). The shift may vary slightly due to the protonated amine's electronic withdrawal effect compared to the free base.
      
Elemental Analysis (Combustion)

For


 (MW 206.06):
  • Calculated: C: 40.80%, H: 4.40%, N: 6.80%.

  • Acceptance Criteria: Found values must be within

    
     of calculated values.
    
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
     (Detects the protonated cation 
    
    
    
    ).
  • Note: The bromide ion (

    
    ) is typically not seen in positive mode but can be inferred or detected in negative mode (
    
    
    
    79/81).

Part 4: Applications in Drug Discovery[6]

The "Fluorine Scan" Strategy

4-Fluorobenzylamine is a quintessential tool for "Fluorine Scanning." In this process, hydrogen atoms on a benzylamine scaffold are systematically replaced with fluorine to modulate:

  • pKa: Fluorine is electron-withdrawing, lowering the pKa of the amine, which can improve membrane permeability.

  • Metabolic Stability: Blocking the para-position prevents metabolic oxidation (CYP450 mediated) at that site.

Why HBr vs. HCl?

While the HCl salt is standard, the HBr salt is selected for specific reasons:

  • Crystallography: The Bromine atom is a heavy scatterer, facilitating X-ray structure determination of protein-ligand complexes.

  • Solubility Profile: HBr salts often exhibit different solubility curves than HCl salts, crucial for formulation when the HCl salt is too soluble (hygroscopic) or too insoluble.

Applications Core 4-Fluorobenzylamine Scaffold Sub1 Metabolic Stability (Blocks para-oxidation) Core->Sub1 Sub2 Bioisosterism (Mimics H, but lipophilic) Core->Sub2 Sub3 HBr Specific Utility (X-Ray Phasing / Solubility) Core->Sub3

Figure 3: Strategic utility of the fluorinated scaffold and HBr counterion.

References

  • PureSynth. (2024). 4-Fluorobenzylamine Hydrobromide Product Specifications and Molecular Weight. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67326: 4-Fluorobenzylamine. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for PET radiotracers. Organic & Biomolecular Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: 4-Fluorobenzylamine Hydrobromide – Physicochemical Profiling, Safety Data, and Synthetic Integration

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Scope: Structural dynamics, hazard assessment (SDS translation), and self-validating synthetic workflows. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Scope: Structural dynamics, hazard assessment (SDS translation), and self-validating synthetic workflows.

Executive Summary & Structural Dynamics

In modern pharmaceutical development and advanced materials science (such as 2D perovskite passivation), fluorinated benzylamines are highly sought after for their metabolic stability and unique electronic properties. However, the free-base form of 4-Fluorobenzylamine (CAS 140-75-0) presents significant handling challenges: it is a volatile, combustible liquid that causes severe skin burns and eye damage[1][2].

To circumvent these logistical and safety bottlenecks, process chemists utilize 4-Fluorobenzylamine hydrobromide (CAS 2270172-94-4) [3]. By converting the volatile amine into a hydrobromide salt, the compound's vapor pressure is effectively neutralized, yielding a bench-stable, solid-state reagent. This phase transition not only extends the shelf-life by preventing atmospheric oxidation but also drastically downgrades the acute hazard profile[4].

Quantitative Physicochemical Profile

The following table summarizes the core data for the hydrobromide salt[5][6]:

ParameterSpecification
Chemical Name 4-Fluorobenzylamine hydrobromide
Synonym 4-Fluorobenzylammonium bromide
CAS Registry Number 2270172-94-4
PubChem CID 154728294
Molecular Formula C₇H₈FN·HBr
Molecular Weight 206.06 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature Room Temperature (Desiccated)

Safety Data & Hazard Assessment (SDS Translation)

As a Senior Application Scientist, it is critical to understand why specific PPE and engineering controls are recommended, rather than blindly following an SDS. The hydrobromide salt is significantly safer than the free base, but it still requires disciplined handling.

GHS Classification & Causality

Unlike the free base, which is a Category 1B skin corrosive[7], 4-Fluorobenzylamine hydrobromide is classified under milder GHS hazard statements[4][8]:

  • H315: Causes skin irritation. (The salt can dissociate in sweat/moisture on the skin, causing localized pH shifts).

  • H319: Causes serious eye irritation. (Direct particulate contact disrupts the tear film and irritates the corneal epithelium).

SDS H Hazard: Irritant (H315, H319) PPE PPE Protocol: Gloves, Goggles, Hood H->PPE Mitigated by EXP Exposure Event PPE->EXP Failure/Breach RES Emergency Response: Flush 15 mins / Fresh Air EXP->RES Triggers

Logical relationship between hazard identification, PPE mitigation, and emergency response.

Self-Validating Handling & Storage Protocols

Storage Protocol: Store in a tightly sealed glass container at room temperature, away from strong oxidizing agents[1][6].

  • Causality: Amine salts are inherently hygroscopic. Moisture ingress will lead to clumping and potential hydrolysis over time.

  • Self-Validating Check: Before use, inspect the powder's flowability. If the powder flows freely without clumping, the atmospheric seal has been maintained. If hard aggregates are present, moisture has breached the container, and the material's effective molarity must be recalculated or the batch discarded.

Spill Response Protocol:

  • Containment: Sweep up the solid using non-sparking tools. Do not use compressed air.

  • Decontamination: Wash the affected area with copious amounts of water.

  • Causality: Sweeping prevents aerosolization of the irritant dust. Water is used for decontamination because the hydrobromide salt is highly water-soluble, allowing for rapid dilution and removal.

Synthetic Applications & Experimental Workflows

In drug discovery, 4-Fluorobenzylamine hydrobromide is frequently utilized as a nucleophile in amide coupling reactions to synthesize fluorinated Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the final drug candidate.

Methodology: Amide Coupling via HATU Activation

The following protocol utilizes a self-validating system to ensure reaction success.

Step 1: Free-Base Generation (Deprotonation)

  • Action: Suspend 1.0 equivalent of 4-Fluorobenzylamine hydrobromide in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrobromide salt is electrophilically inert. DIPEA, a sterically hindered, non-nucleophilic base, selectively scavenges the HBr to liberate the nucleophilic primary amine without competing in downstream reactions.

  • Self-Validating Check: The initial heterogeneous suspension will clarify into a transparent, homogeneous solution upon complete deprotonation. This visual cue confirms successful free-base generation.

Step 2: Carboxylic Acid Activation

  • Action: In a separate vessel, dissolve 1.0 equivalent of the target carboxylic acid in DMF. Add 1.1 equivalents of HATU and 1.5 equivalents of DIPEA. Stir for 15 minutes.

  • Causality: HATU rapidly converts the chemically stable carboxylic acid into a highly reactive O-Atab ester, lowering the activation energy required for nucleophilic attack.

Step 3: Nucleophilic Acyl Substitution

  • Action: Transfer the activated ester solution dropwise into the free-amine solution at 0 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the coupling, preventing thermal degradation and minimizing epimerization of sensitive stereocenters.

Step 4: In-Process Control (IPC) & Validation

  • Action: Extract a 5 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

  • Self-Validating Check: The chromatogram must show the complete disappearance of the activated ester mass and the emergence of the desired fluorinated API mass. If the free amine mass persists, the electrophile has degraded, dictating the addition of more activated acid.

G A 4-Fluorobenzylamine Hydrobromide B Base Neutralization (DIPEA / TEA) A->B Deprotonation D Nucleophilic Acyl Substitution B->D Free Amine C Active Ester Formation (Acid + HATU) C->D Electrophile E In-Process Control (LC-MS Validation) D->E Reaction Aliquot F Fluorinated API Target E->F Mass Confirmed

Workflow for the integration of 4-Fluorobenzylamine hydrobromide in amide coupling synthesis.

References

  • National Institutes of Health (NIH). "4-Fluorobenzylamine Hydrobromide - PubChem Compound Summary for CID 154728294." PubChem. Available at:[Link]

  • PureSynth. "4-Fluorobenzylamine Hydrobromide Safety Information." PureSynth Research Chemicals. Available at: [Link]

Sources

Exploratory

Thermal Stability Analysis of 4-Fluorobenzylamine Hydrobromide

Executive Summary 4-Fluorobenzylamine hydrobromide (4-FBz-HBr) serves as a critical fluorinated building block in the synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzylamine hydrobromide (4-FBz-HBr) serves as a critical fluorinated building block in the synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor antagonists where metabolic stability is paramount. While the fluorine substitution at the para-position enhances lipophilicity and metabolic resistance, the hydrobromide salt form is selected to optimize crystallinity and solubility.

This guide provides a comprehensive framework for characterizing the thermal stability of 4-FBz-HBr. Unlike generic protocols, this analysis accounts for the specific dissociation kinetics of amine hydrohalides and the potential for sublimation-induced artifacts. The following protocols align with ICH Q1A (R2) guidelines to ensure data integrity suitable for Drug Master Files (DMF).

Physicochemical Context & Mechanisms[1]

The Fluorine Effect

The introduction of a fluorine atom at the C4 position of the benzyl ring exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the nitrogen atom compared to unsubstituted benzylamine.

  • Impact on Stability: The reduced basicity of the amine slightly weakens the ionic interaction with the hydrobromide acid proton (

    
    ). Consequently, 4-FBz-HBr may exhibit a lower onset temperature for thermal dissociation compared to its non-fluorinated counterparts.
    
Thermal Decomposition Pathway

The primary thermal stress mechanism for benzylamine salts is dissociative sublimation followed by chemical degradation.

  • Phase I (Dissociation): Upon heating, the salt exists in equilibrium with its free base and acid gas.

    
    
    
  • Phase II (Degradation): If the system is closed (preventing gas escape), the free amine can undergo oxidative deamination or condensation to form imines (Schiff bases), resulting in discoloration (yellowing) and purity loss.

Analytical Strategy: The "Coupled" Approach

To accurately define the stability profile, a single technique is insufficient.[1] We employ a coupled TGA-DSC approach to distinguish between physical transitions (melting) and chemical degradation (mass loss).

Workflow Visualization

The following diagram outlines the decision logic for stability testing, ensuring no thermal event is misidentified.

StabilityWorkflow Start Sample: 4-FBz-HBr TGA Step 1: TGA (Open Pan) Detect Volatiles/Desolvation Start->TGA DSC_Open Step 2: DSC (Pinhole/Open) Correlate with TGA TGA->DSC_Open Mass loss observed? DSC_Hermetic Step 3: DSC (Hermetic Pan) Suppress Volatilization DSC_Open->DSC_Hermetic Distinguish Melt vs. Decomp HSM Step 4: Hot Stage Microscopy Visual Confirmation DSC_Hermetic->HSM Verify Phase Change HPLC Step 5: HPLC Analysis Post-Stress Purity HSM->HPLC Quantify Degradants

Figure 1: Integrated thermal stability testing workflow for amine salts.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of desolvation (water/solvent) and degradation (HBr loss).

  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Sample Mass: 5–10 mg (Ensure powder covers the pan bottom evenly).

  • Pan Type: Platinum or Ceramic (Open). Do not use Aluminum above 550°C.

  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min.
    
  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 350°C.

  • Critical Analysis:

    • Event A (<100°C): Mass loss here indicates hygroscopic moisture or residual solvent. 4-FBz-HBr is moderately hygroscopic; <1% loss is acceptable.

    • Event B (>200°C): Significant mass loss indicates the onset of HBr dissociation.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and heat of fusion (

) without interference from evaporation.
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Pan Configuration (Crucial):

    • Scan 1:Tzero Aluminum Hermetic Pan (Lid crimped to seal). This suppresses the sublimation of the free base, allowing the observation of the true melting point.

  • Method:

    • Equilibrate: 20°C.

    • Ramp: 10°C/min to 280°C (Stop before massive decomposition to protect the cell).

  • Data Interpretation:

    • Look for a sharp endothermic peak. For fluorobenzylamine salts,

      
       is typically in the range of 230°C – 265°C .
      
    • Broadening: If the peak is broad, it suggests simultaneous decomposition or low purity.

Data Interpretation & Logic

Distinguishing between melting and decomposition is the most common error in analyzing amine salts. Use the following logic tree to interpret your DSC/TGA overlays.

ThermalLogic Event Thermal Event Observed MassLoss Is there Mass Loss (TGA)? Event->MassLoss Endo Endothermic? MassLoss->Endo No Solvent Desolvation/Drying MassLoss->Solvent Yes (<120°C) Decomp Decomposition (Dissociation) MassLoss->Decomp Yes (>200°C) Melt True Melting Point Endo->Melt Sharp Peak Sublime Sublimation Endo->Sublime Broad + TGA Loss

Figure 2: Logic gate for interpreting thermal events in amine hydrobromide salts.

Quantitative Data Summary (Expected Range)
ParameterExpected Value/RangeMethodSignificance
Melting Point (

)
240°C – 265°CDSC (Hermetic)Identity confirmation.
Decomposition (

)
> 250°CTGAUpper limit of processing temp.
Volatiles < 0.5%TGA (<105°C)Indicates effective drying.
Purity > 98.0%HPLCRequired for pharma intermediates.

Storage and Handling Recommendations

Based on the thermal profile and the hygroscopic nature of hydrobromide salts:

  • Temperature: Store at controlled room temperature (15–25°C). While the compound is thermally stable up to ~200°C, long-term exposure to heat can accelerate the slow release of HBr gas within the container.

  • Humidity: Store in a desiccator or tightly sealed container. HBr salts can deliquesce (absorb moisture until they dissolve), leading to hydrolysis.

  • Safety: If processed in a reactor (e.g., drying), ensure the temperature remains at least 50°C below the TGA onset temperature to prevent the formation of corrosive HBr vapors.

References

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology).
  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzylamine.[3][4] National Library of Medicine. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 4-Fluorobenzylamine: Free Base vs. Hydrobromide Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical synthesis, 4-Fluorobenzylamine stands out as a critical building block.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical synthesis, 4-Fluorobenzylamine stands out as a critical building block.[1] Its utility in the development of therapeutics, particularly in the realm of neuroscience and agrochemicals, is well-documented.[2] However, a crucial decision for any researcher utilizing this compound lies in the choice between its free base form and its salt form, most commonly the hydrobromide or hydrochloride salt. This decision is not trivial and has significant implications for reaction setup, product purification, and overall experimental success. This guide provides an in-depth technical analysis of the differences between 4-Fluorobenzylamine free base and its hydrobromide salt, offering field-proven insights to inform your experimental design.

Part 1: Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and the hydrobromide salt of 4-Fluorobenzylamine stem from the protonation of the amine group. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic.[3] In contrast, the hydrobromide salt is formed by the reaction of the basic amine with hydrobromic acid, resulting in the formation of a protonated ammonium species and a bromide counter-ion.[4] This seemingly simple acid-base reaction dramatically alters the compound's physical and chemical properties.

Table 1: Comparative Physicochemical Properties
Property4-Fluorobenzylamine Free Base4-Fluorobenzylamine Hydrobromide SaltRationale for Difference
Molecular Formula C₇H₈FN[5]C₇H₈FN·HBr[1]Addition of hydrobromic acid.
Molecular Weight 125.15 g/mol [6]206.06 g/mol [1]Addition of HBr molecule.
Physical State Colorless to light yellow liquid[7]White to light yellow crystalline solidIonic compounds form a crystal lattice, leading to a solid state at room temperature.
Melting Point Not applicable (Boiling Point: 183 °C)[8]High melting solid (HCl salt melts at 272 °C with decomposition)[9]Strong ionic interactions in the salt's crystal lattice require significant energy to overcome.
Solubility in Water Soluble[8]Soluble[1]The ionic nature of the salt allows for favorable interactions with polar water molecules.
Solubility in Non-polar Organic Solvents (e.g., Diethyl Ether, Hexanes) Miscible/Soluble[7]InsolubleThe non-polar nature of these solvents cannot overcome the strong ionic forces of the salt.
Stability Susceptible to oxidation and reaction with atmospheric CO₂[8]Generally more stable, less prone to oxidation[8]Protonation of the lone pair on the nitrogen in the salt form reduces its reactivity towards oxidation.
Hygroscopicity Less hygroscopicCan be hygroscopicSalts can attract and hold water molecules from the surrounding environment.
Odor Characteristic amine odorOdorlessThe non-volatile salt form has a significantly lower vapor pressure.

Part 2: Practical Implications and Experimental Choices

The distinct properties outlined above directly influence how each form of 4-Fluorobenzylamine is handled and utilized in a laboratory setting. The choice between the free base and the hydrobromide salt is often a strategic one, dictated by the specific requirements of the reaction or purification process.

The Case for the Free Base:

The liquid nature and solubility in a wide range of organic solvents make the free base the preferred choice for many organic reactions.[7] Its nucleophilicity is essential for reactions such as acylation, alkylation, and reductive amination.[10] However, its reactivity also presents challenges. The free base is more susceptible to degradation through oxidation and can react with atmospheric carbon dioxide to form the corresponding carbamate salt.[8] This necessitates careful handling under an inert atmosphere for long-term storage and in sensitive reactions.

The Case for the Hydrobromide Salt:

The hydrobromide salt offers significant advantages in terms of stability and ease of handling.[9] As a crystalline solid, it is less volatile, has a longer shelf life, and is generally not air-sensitive. Its high water solubility and insolubility in non-polar organic solvents are highly advantageous for purification.[1][11] For instance, after a reaction, converting the free base to its hydrobromide salt can facilitate its precipitation from a non-polar organic solvent, allowing for easy isolation and removal of non-basic impurities. Furthermore, in pharmaceutical formulations, amine salts are often preferred due to their increased stability and water solubility, which can enhance bioavailability.

Part 3: Experimental Protocols

The interconversion between the free base and its hydrobromide salt is a fundamental and routine procedure in a synthetic chemistry laboratory.

Experimental Protocol 1: Preparation of 4-Fluorobenzylamine Hydrobromide from the Free Base

This protocol describes the straightforward conversion of the free base to its hydrobromide salt, a common procedure for purification or to obtain a more stable form of the compound.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Fluorobenzylamine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: While stirring, slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise. A slight excess (1.05-1.1 equivalents) of HBr is typically used to ensure complete salt formation.

  • Precipitation: The 4-Fluorobenzylamine hydrobromide salt will precipitate out of the solution as a white to off-white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.

  • Drying: Dry the solid under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • The choice of a non-polar organic solvent in which the hydrobromide salt is insoluble is crucial for efficient precipitation and high recovery of the product.

  • Slow, dropwise addition of the acid prevents localized overheating and potential side reactions.

  • Washing with cold solvent minimizes the loss of the desired salt, which may have some slight solubility in the solvent at higher temperatures.

G cluster_start Starting Material cluster_process Process cluster_result Result cluster_purification Purification Free Base in\nOrganic Solvent Free Base in Organic Solvent Slow Addition of\nHBr Solution Slow Addition of HBr Solution Free Base in\nOrganic Solvent->Slow Addition of\nHBr Solution Reaction Precipitation of\nHBr Salt Precipitation of HBr Salt Slow Addition of\nHBr Solution->Precipitation of\nHBr Salt Formation Filtration & Washing Filtration & Washing Precipitation of\nHBr Salt->Filtration & Washing Drying Drying Filtration & Washing->Drying

Caption: Workflow for the preparation of 4-Fluorobenzylamine Hydrobromide.

Experimental Protocol 2: Conversion of 4-Fluorobenzylamine Hydrobromide to the Free Base

This protocol outlines the liberation of the free amine from its salt form, a necessary step before using the compound in reactions that require the nucleophilic free base.

Methodology:

  • Dissolution: Dissolve the 4-Fluorobenzylamine hydrobromide salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, with stirring. Monitor the pH of the solution with pH paper or a pH meter until it is basic (pH > 10).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated free base with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the 4-Fluorobenzylamine free base as an oil.

Causality Behind Experimental Choices:

  • A strong base is required to deprotonate the ammonium salt and regenerate the free amine.[10]

  • Cooling the solution during basification helps to control any exothermicity of the acid-base reaction.

  • Multiple extractions are performed to maximize the recovery of the free base from the aqueous layer.

  • Drying the organic extracts is essential to remove any dissolved water before solvent evaporation, as the presence of water can affect subsequent reactions.

G cluster_start Starting Material cluster_process Process cluster_result Result cluster_purification Purification HBr Salt in\nAqueous Solution HBr Salt in Aqueous Solution Addition of\nStrong Base (e.g., NaOH) Addition of Strong Base (e.g., NaOH) HBr Salt in\nAqueous Solution->Addition of\nStrong Base (e.g., NaOH) Reaction Liberation of\nFree Base Liberation of Free Base Addition of\nStrong Base (e.g., NaOH)->Liberation of\nFree Base Formation Extraction with\nOrganic Solvent Extraction with Organic Solvent Liberation of\nFree Base->Extraction with\nOrganic Solvent Drying & Solvent\nRemoval Drying & Solvent Removal Extraction with\nOrganic Solvent->Drying & Solvent\nRemoval

Caption: Workflow for the conversion of 4-Fluorobenzylamine Hydrobromide to the free base.

Conclusion: A Strategic Choice for Optimal Results

The decision to use 4-Fluorobenzylamine as a free base or a hydrobromide salt is a strategic one that should be made with a clear understanding of the chemical and physical properties of each form. The free base is the workhorse for many synthetic transformations where its nucleophilicity is paramount. In contrast, the hydrobromide salt offers superior stability, ease of handling, and is an excellent option for long-term storage and for purification by precipitation. By understanding the nuances of these two forms and mastering the simple interconversion protocols, researchers can optimize their experimental workflows, improve product yields and purity, and ultimately accelerate their research and development efforts.

References

  • PureSynth. 4-Fluorobenzylamine Hydrobromide. [Link]

  • Diplomata Comercial. What is the Role of Amines in Chemical Synthesis Processes?. [Link]

  • 4-Fluorobenzylamine. [Link]

  • Oreate AI. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Graphviz. DOT Language. [Link]

  • Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • ChemBK. 4-fluorobenzylamine. [Link]

  • Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

  • Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. [Link]

  • Cas No 140-75-0 4-Fluorobenzylamine P-Fluorobenzylamine Solubility In Organic Solvents. [Link]

  • DOI. Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

  • Recent advances of aminoazanium salts as amination reagents in organic synthesis. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • SciSpace. Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. [Link]

  • Google Patents.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Taylor & Francis. Hydrobromide – Knowledge and References. [Link]

  • MSU chemistry. Amine Reactivity. [Link]

  • Chemguide. amines as bases. [Link]

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

  • Organic Syntheses Procedure. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). [Link]

  • the University of Bath's research portal. The synthesis of fluorinated natural products.. [Link]

  • Organic Syntheses. Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). [Link]

  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluorobenzylamine and its Hydrobromide Salt

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Fluorobenzylamine Moiety 4-Fluorobenzylamine is a halogenated organic compound that serves...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Fluorobenzylamine Moiety

4-Fluorobenzylamine is a halogenated organic compound that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] The presence of the fluorine atom at the para position of the benzylamine core imparts unique electronic properties, including enhanced polarity and moderate electron-withdrawing effects.[1] These characteristics can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making 4-fluorobenzylamine a valuable intermediate in the development of novel therapeutics, particularly in the realms of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic agents.[2] Its utility also extends to agrochemical synthesis and the creation of advanced materials.[1][2]

The hydrobromide salt of 4-fluorobenzylamine is often utilized to improve the compound's stability, solubility, and handling characteristics, which are crucial considerations in drug development and manufacturing processes. This guide will delve into the known physicochemical properties of this important chemical entity.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the known characteristics of 4-fluorobenzylamine and its common salt forms.

Summary of Physicochemical Data
Property4-Fluorobenzylamine (Free Base)4-Fluorobenzylamine HCl4-Fluorobenzylamine HBr
Synonyms p-Fluorobenzylamine4-Fluorobenzylammonium chloride4-Fluorobenzylammonium Bromide
CAS Number 140-75-0659-41-62270172-94-4
Molecular Formula C₇H₈FNC₇H₈FN·HClC₇H₈FN·HBr
Molecular Weight 125.14 g/mol [3]161.60 g/mol [2]206.06 g/mol
Appearance Colorless to light yellow liquid[4]White to light yellow powder/crystal[2]White to light yellow powder/crystalline solid
Melting Point -5 °C[1]272 °C (decomposes)[2]Not readily available
Boiling Point 183-187 °C[1]Not applicableNot applicable
Solubility Soluble in water[1]Information not readily availableSoluble in water
Synthesis Overview

4-Fluorobenzylamine is commonly synthesized through the reduction of 4-fluorobenzonitrile or 4-fluoronitrotoluene.[1] Another established method is the Gabriel synthesis, which involves the reaction of potassium phthalimide with 4-fluorobenzyl chloride, followed by hydrazinolysis.[5] The hydrobromide salt can then be prepared by reacting the free base with hydrobromic acid. The purity of the final product is crucial for accurate physicochemical measurements and is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: High-Fidelity Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[6] The following protocol outlines a robust methodology for obtaining an accurate melting point using a modern digital melting point apparatus.

Principle of Melting Point Analysis

The principle of melting point determination involves heating a small, powdered sample of the substance at a controlled rate and observing the temperature at which the solid-to-liquid phase transition occurs.[7] This temperature range, from the first sign of melting to the complete liquefaction of the sample, is recorded as the melting point.[8]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine powdered form. If necessary, gently crush any larger crystals using a mortar and pestle.[8]

    • Obtain a glass capillary tube, sealed at one end.

    • Introduce a small amount of the powdered sample into the open end of the capillary tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface. For more efficient packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube) several times.[9]

    • The final packed sample height should be between 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[9]

  • Melting Point Apparatus Setup and Calibration:

    • Turn on the melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[10]

    • For an accurate measurement, set the starting temperature to approximately 15-20°C below the expected melting point.[8][9]

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.[6][7]

  • Measurement and Observation:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Allow the apparatus to cool to at least 20°C below the melting point before performing another measurement.[8]

    • Never re-melt a sample; always use a fresh sample in a new capillary tube for each determination.[7]

Interpreting the Results
  • Sharp Melting Range: A narrow range (≤ 1°C) is indicative of a high-purity compound.

  • Broad Melting Range: A wide melting range suggests the presence of impurities.

  • Depressed Melting Point: Impurities will typically cause the melting point to be lower than that of the pure substance.

  • Decomposition: If the sample darkens or changes color before melting, it may be decomposing. In this case, the decomposition temperature should be noted (e.g., 272 °C dec.).[9]

Visualization of the Melting Point Determination Workflow

The following diagram illustrates the key steps and decision points in the experimental workflow for determining the melting point of a crystalline solid.

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination A Start: Obtain Crystalline Sample B Prepare Sample: - Dry and pulverize - Pack capillary tube (2-3 mm) A->B C Is Approximate MP Known? B->C D Rapid Preliminary Scan (10-20°C/min) C->D No E Set Parameters: - Start Temp: MP_approx - 20°C - Ramp Rate: 1-2°C/min C->E Yes D->E F Insert Sample & Start Heating E->F G Observe Sample F->G H Record T1: First liquid droplet appears G->H I Record T2: All solid has melted H->I J Report Melting Range (T1 - T2) I->J K End J->K

Caption: A flowchart outlining the systematic procedure for accurate melting point determination.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling 4-fluorobenzylamine and its salts.

  • 4-Fluorobenzylamine (Free Base): This compound is a combustible liquid and can cause severe skin burns and eye damage.[11] It is also harmful if inhaled, swallowed, or in contact with skin.[12][13]

  • 4-Fluorobenzylamine HBr: This salt is reported to cause skin and serious eye irritation.

  • General Precautions: Always work in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

Conclusion

This technical guide has provided a detailed overview of the known physical and chemical properties of 4-fluorobenzylamine and its hydrobromide salt. While a specific melting point for 4-fluorobenzylamine HBr remains to be definitively reported in readily accessible literature, the data for the free base and the hydrochloride salt, coupled with the comprehensive protocol for melting point determination, offer a solid foundation for researchers. The provided experimental workflow and safety information are intended to promote best practices in the laboratory, ensuring both the accuracy of results and the safety of personnel. As a key intermediate in various fields, a complete characterization of 4-fluorobenzylamine HBr is a valuable endeavor for the scientific community, and it is hoped that this guide will serve as a useful resource in that pursuit.

References

  • Experiment 1 - Melting Points. (2013, April 15).
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Melting point determination. (n.d.).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Chem-Impex. (n.d.). 4-Fluorobenzylamine hydrochloride.
  • Guidechem. (n.d.). 4-Fluorobenzylamine 140-75-0 wiki.
  • AK Scientific, Inc. (n.d.). 4-Fluorobenzylamine Safety Data Sheet.
  • TCI America. (n.d.). 4-Fluorobenzylamine Hydrobromide.
  • ChemicalBook. (2026, January 17). 4-Fluorobenzylamine - Safety Data Sheet.
  • Benchchem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • PureSynth. (n.d.). 4-Fluorobenzylamine Hydrobromide.
  • ChemBK. (2024, April 9). 4-fluorobenzylamine.
  • ChemicalBook. (2026, January 13). 4-Fluorobenzylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorobenzylamine.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorobenzylamine.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorobenzylamine.
  • ChemicalBook. (n.d.). 4-Fluorobenzylamine(140-75-0).

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Foundational

Advanced Functionalization of Perovskites and Ferroelectrics via Fluorinated Benzylammonium Salts

[1] Executive Summary This technical guide synthesizes the critical role of fluorinated benzylammonium (F-BA) salts in modern material science, specifically focusing on their transformative impact on halide perovskite ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide synthesizes the critical role of fluorinated benzylammonium (F-BA) salts in modern material science, specifically focusing on their transformative impact on halide perovskite photovoltaics and molecular ferroelectrics . Unlike non-fluorinated analogues, F-BA cations introduce a unique "Fluorine Effect"—a synergistic combination of enhanced hydrophobicity, dipole modulation, and specific electrostatic interactions (C–F···H, C–F···Pb)—that fundamentally alters crystal packing and electronic passivation.

Molecular Engineering & Synthesis Protocols

The purity of the organic cation is the single most critical variable in preventing non-radiative recombination centers in perovskite devices. Below is a self-validating protocol for synthesizing high-purity 4-fluorobenzylammonium iodide (4-FBAI), the industry standard for passivation.

Synthesis Workflow (4-FBAI)

Reaction:



Step-by-Step Protocol:

  • Pre-cooling: Charge a round-bottom flask with 20 mL absolute ethanol. Place in an ice bath (

    
    C) for 15 minutes.
    
  • Amine Addition: Add 10 mmol of 4-fluorobenzylamine dropwise. Causality: Low temperature prevents oxidation and side reactions during the exothermic neutralization.

  • Acidification: Add 10 mmol of hydroiodic acid (57 wt% in water) dropwise under vigorous stirring. Maintain temperature

    
    C.
    
  • Reaction: Stir for 2 hours at

    
    C.
    
  • Isolation: Evaporate solvent using a rotary evaporator at

    
    C until a white precipitate forms.
    
  • Purification (Critical):

    • Wash the raw solid with diethyl ether (

      
       mL) to remove unreacted amine.
      
    • Recrystallization: Dissolve in minimal boiling ethanol; add diethyl ether until turbid. Cool to

      
      C overnight.
      
    • Validation: The final product must be snow-white. Any yellowing indicates free iodine (

      
      ) contamination, which will degrade device performance.
      
Synthesis Logic Diagram[2]

SynthesisWorkflow Start Precursors: 4-Fluorobenzylamine + HI Reaction Neutralization (0°C, EtOH, 2h) Start->Reaction Exothermic Evap Solvent Removal (Rotovap, 50°C) Reaction->Evap Wash Washing (Diethyl Ether) Evap->Wash Remove Amine Recryst Recrystallization (EtOH/Ether, -20°C) Wash->Recryst Remove I2 Product Pure 4-FBAI (Snow White Crystal) Recryst->Product Yield >80%

Figure 1: Optimized synthesis workflow ensuring removal of redox-active impurities (


) and unreacted precursors.

Crystallographic Engineering: The Isomer Effect

The position of the fluorine atom (ortho, meta, or para) dictates the steric hindrance and dipole alignment within the crystal lattice. This is not merely structural; it defines the dielectric confinement and charge transport properties.

Comparative Analysis of Isomers
IsomerSteric ProfileLattice InteractionKey Advantage
Para- (4-F) Linear, minimal steric bulkStrong H-bonding (

)
Highest Efficiency: Best vertical charge transport due to ordered packing.
Meta- (3-F) AsymmetricDisrupted packingSolubility: Often used to tune precursor solubility, but lower carrier mobility.
Ortho- (2-F) High steric hindranceTwisted conformationPhase Stability: Can force specific 2D phase widths (

-values) but hinders charge hopping.
Penta- (F5) Bulky, electron-withdrawingHalogen bonding (

)
Ultrahydrophobicity: Extreme moisture resistance; used in top-layer passivation.

Technical Insight: The para-isomer (4-FBA) typically yields the highest Power Conversion Efficiency (PCE) in solar cells because the linear geometry allows the benzyl rings to


-stack efficiently, facilitating charge tunneling between inorganic layers.

Application A: Perovskite Photovoltaics (Passivation & Stability)

Fluorinated benzylammonium salts are currently the most effective class of passivators for suppressing non-radiative recombination at the perovskite/Hole Transport Layer (HTL) interface.

Mechanism of Action
  • Defect Passivation: The ammonium headgroup (

    
    ) fills 
    
    
    
    -site vacancies (e.g.,
    
    
    or
    
    
    vacancies) on the surface.
  • Dipole Field: The strong electronegativity of Fluorine creates a surface dipole that bends the energy bands, facilitating hole extraction and repelling electrons (reducing surface recombination).

  • Moisture Shielding: The hydrophobic fluorinated benzene ring forms a physical barrier against water ingress.[1]

Performance Data Summary[3]
PassivatorPCE (%)Stability (

in Air)
Mechanism Reference
Control (None) 22.06%500 hN/A
4-FBAI 23.62% 1,000 h Enhanced crystallinity & reduced defects [1].
3,5-Difluoro-BA 19.24%HighEnlarged grain size & lifetime [2].[2]
Pentafluoro-BA 22.3%>1,000 h"Ultrahydrophobic" barrier [3].
Passivation Pathway Diagram

PassivationMechanism cluster_Outcome Synergistic Effects Surface Perovskite Surface (Iodide Vacancies / Undercoordinated Pb) Interaction Self-Assembly (Spin Coating) Surface->Interaction F_Salt Fluorinated Salt Solution (4-FBAI in IPA) F_Salt->Interaction Chemical Chemical Passivation (NH3+ binds defects) Interaction->Chemical Electronic Field Effect (F-dipole aids hole extraction) Interaction->Electronic Physical Hydrophobic Shield (F-ring repels H2O) Interaction->Physical Result High Efficiency (PCE >23%) Long-Term Stability Chemical->Result Electronic->Result Physical->Result

Figure 2: The tripartite mechanism of fluorinated passivation: chemical defect healing, electronic band alignment, and physical encapsulation.

Application B: Ferroelectrics

Beyond solar cells, fluorinated benzylammonium salts are revolutionizing molecular ferroelectrics. The introduction of Fluorine breaks the symmetry of the parent benzylammonium molecule, often inducing polar space groups essential for ferroelectricity.

  • Symmetry Breaking: H/F substitution lowers the crystal symmetry (e.g., from centrosymmetric to polar

    
     or 
    
    
    
    ), enabling spontaneous polarization.
  • Dual Ferroelectricity: Recent studies on 4-fluorobenzyl derivatives have demonstrated ferroelectricity in both solid and liquid crystal phases, a rare phenomenon useful for flexible electronics [4].

References

  • Perovskite solar cell based on lead iodide treated with 4-fluorobenzylamine achieves 23.62% efficiency. PV Magazine.[3] Link

  • Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency. ResearchGate. Link

  • Efficient Inverted Perovskite Solar Cells Using Dual Fluorinated Additive Modification. Advanced Materials Interfaces. Link

  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au. Link

  • Selectively Fluorinated Benzylammonium-Based Spacer Cation Enables Graded Quasi-2D Perovskites. Chemistry of Materials. Link

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Protocols & Analytical Methods

Method

Application Note: Enhancing Perovskite Solar Cell Performance and Stability via 4-Fluorobenzylamine Hydrobromide Passivation

Abstract Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, yet their long-term stability and performance are often hindered by defects at the surface and grain boundaries of the pe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, yet their long-term stability and performance are often hindered by defects at the surface and grain boundaries of the perovskite film. These defects act as sites for non-radiative recombination, limiting the open-circuit voltage (Voc) and serving as pathways for environmental degradation. This application note provides a detailed guide on the use of 4-Fluorobenzylamine hydrobromide (4-FBAHBr) as a highly effective passivating agent to mitigate these issues. We elucidate the chemical and physical mechanisms by which 4-FBAHBr neutralizes defects, enhances charge carrier dynamics, and improves device resilience against moisture and thermal stress. This guide presents comprehensive, step-by-step protocols for two primary application methods—post-deposition surface treatment and precursor additive engineering—along with essential characterization techniques to validate the passivation efficacy. The strategic application of 4-FBAHBr has been shown to significantly elevate device efficiency and prolong operational lifetime, marking a critical advancement for the commercial viability of perovskite photovoltaics.

Introduction: The Challenge of Defects in Perovskite Solar Cells

Organic-inorganic hybrid perovskites have emerged as a revolutionary material in the field of photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] This success is largely attributed to their exceptional optoelectronic properties, including long charge-carrier diffusion lengths and high absorption coefficients.[2] However, the solution-based fabrication processes typically used for perovskite films, while low-cost, can lead to the formation of a high density of defects, particularly at the film's surface and along grain boundaries.[2][3]

These defects, such as undercoordinated lead ions (Pb²⁺), halide vacancies (I⁻ or Br⁻), and interstitial ions, create mid-gap energy states that function as traps for charge carriers.[2][3] This "trap-assisted" recombination is a non-radiative process that dissipates energy as heat instead of producing electrical current, thereby imposing a significant ceiling on the achievable open-circuit voltage (Voc) and overall device efficiency.[3] Furthermore, these defect sites are often chemically reactive, acting as initiation points for degradation when exposed to moisture, oxygen, or thermal stress, which compromises the long-term stability of the device.

Interfacial passivation has become one of the most effective strategies to address these challenges.[1] This involves introducing specific chemical agents that can coordinate with and neutralize the defect sites.[3] An ideal passivating agent should not only eliminate electronic trap states but also enhance the environmental resilience of the perovskite film.

4-Fluorobenzylamine Hydrobromide (4-FBAHBr): A Multifunctional Passivating Agent

4-Fluorobenzylamine hydrobromide (4-FBAHBr) is a bulky organic ammonium salt that has proven to be a highly effective multifunctional passivating agent. While 연구 often employs various halides, such as 4-fluorobenzylamine hydroiodide (F-PMAI), the functional principles of the 4-fluorobenzylammonium cation remain consistent.[4][5] Its efficacy stems from a combination of targeted chemical interactions and the formation of a protective physical barrier.

Mechanism of Defect Passivation

The passivation mechanism of 4-FBAHBr is multifaceted, addressing defects through several synergistic actions:

  • Lewis Acid-Base Interaction: The primary passivation action involves a Lewis acid-base reaction. The ammonium group (-NH₃⁺) on the 4-fluorobenzylammonium cation acts as a Lewis base that can donate a lone pair of electrons to coordinate with undercoordinated Pb²⁺ ions (Lewis acids), which are a common defect at the perovskite surface. This interaction effectively neutralizes the electronic trap state associated with the Pb²⁺ defect.[4][5]

  • Crystallization Retardation: When used as an additive, 4-FBAHBr can retard the rapid crystallization of the perovskite film. This is achieved through hydrogen bond interactions between the halide (Br⁻ or I⁻) and organic cations like formamidinium (FA⁺) in the precursor solution.[4][5] This slower crystallization process facilitates the formation of larger, more ordered perovskite grains with a preferred crystal orientation, which inherently reduces the density of grain boundaries and associated defects.[4][5]

  • Formation of a Hydrophobic Shield: The fluorinated benzyl group is inherently hydrophobic. After passivation, these molecules orient at the perovskite surface, forming a protective layer that repels water molecules.[6] This significantly enhances the device's stability in humid environments, a critical challenge for perovskite technology.[6]

  • Interface Defect Passivation: The bulky 4-fluorobenzylammonium cation can be extruded to both the top and bottom interfaces of the perovskite film during crystal growth. This allows it to passivate defects not only at the top surface (e.g., perovskite/HTL interface) but also at the buried interface (e.g., perovskite/ETL interface), leading to a comprehensive reduction in interfacial recombination.[4][5]

G cluster_0 Perovskite Surface (Before Passivation) cluster_1 Passivating Agent cluster_2 Perovskite Surface (After Passivation) Defect Undercoordinated Pb²⁺ Defect Perovskite Bulk Perovskite Passivated Passivated Pb²⁺ Site Passivator 4-Fluorobenzylammonium Cation (4-FBA⁺) Passivator->Defect Lewis Acid-Base Coordination Hydrophobic Hydrophobic Shield (Fluorinated Benzyl Group) Passivated->Hydrophobic

Mechanism of 4-FBAHBr passivation at a perovskite surface defect.

Performance Enhancements and Data

The application of 4-FBAHBr leads to significant and measurable improvements in both the efficiency and stability of perovskite solar cells. By effectively reducing non-radiative recombination, the most notable improvement is often seen in the open-circuit voltage (Voc).[3] This, combined with enhancements in fill factor (FF) due to improved charge transport, results in a substantial boost in the overall PCE.

Performance MetricControl Device (Before Passivation)4-FBAHBr Passivated DeviceSource
PCE (%) 22.06%23.62% [7]
PCE (%) 18.1%19.1% [6]
Tandem Cell PCE (%) ->30% [4][5]
Stability -96% initial efficiency retention after 1,300 hours [7]

Experimental Protocols

This section provides detailed protocols for the fabrication of an n-i-p architecture perovskite solar cell and the two primary methods for applying 4-FBAHBr passivation.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • ETL: Tin (IV) oxide (SnO₂) colloidal dispersion

  • Perovskite Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), Cesium Iodide (CsI)

  • Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Isopropanol (IPA)

  • Passivating Agent: 4-Fluorobenzylamine hydrobromide (4-FBAHBr)

  • HTL: Spiro-OMeTAD, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-Butylpyridine (t-BP)

  • Metal Electrode: Gold (Au) or Silver (Ag)

Solution Preparation
  • Perovskite Precursor Solution (Example FA-based): Prepare a 1.5 M solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF:DMSO (4:1 v/v). The exact stoichiometry should be optimized based on the desired bandgap and composition.

  • 4-FBAHBr Passivation Solution: Dissolve 4-FBAHBr in isopropanol (IPA) to a concentration of 2 mg/mL. Sonicate for 15 minutes to ensure complete dissolution.

Device Fabrication and Passivation Workflow

The following workflow outlines the fabrication of a standard n-i-p planar perovskite solar cell. The passivation step is highlighted and can be performed using either Method A or Method B.

General experimental workflow for fabricating and passivating PSCs.

Step-by-Step Fabrication:

  • Substrate Cleaning: Sequentially sonicate FTO substrates in deionized water, acetone, and IPA for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.[8]

  • ETL Deposition: Spin-coat the SnO₂ solution onto the FTO substrate and anneal at 150°C for 30 minutes.[8]

  • Perovskite Film Deposition: Transfer substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce uniform crystallization. Anneal the film at 100-150°C for 10-30 minutes.

Passivation Protocol - Method A: Post-Deposition Surface Treatment

  • Rationale: This method applies a passivating layer directly to the surface of the fully formed 3D perovskite, targeting surface-level defects without altering the bulk crystal structure.

  • Procedure:

    • After annealing the perovskite film (Step 3), allow it to cool to room temperature.

    • Spin-coat the 4-FBAHBr passivation solution (2 mg/mL in IPA) directly onto the perovskite layer at 4000 rpm for 30 seconds.[9]

    • Perform a secondary, brief annealing step at 100°C for 5-10 minutes to promote bonding and remove residual solvent.[9]

    • Proceed to HTL deposition (Step 4).

Passivation Protocol - Method B: Precursor Additive

  • Rationale: This method incorporates the passivating agent into the bulk film, influencing crystallization dynamics and passivating defects at grain boundaries and interfaces from the outset.

  • Procedure:

    • Before perovskite deposition (Step 3), add a predetermined amount of 4-FBAHBr directly to the perovskite precursor solution. A typical starting concentration is 0.1-0.5 mol% relative to the lead content.

    • Vortex or stir the solution for 30 minutes to ensure homogeneity.

    • Use this modified precursor solution for the spin-coating process in Step 3. The annealing parameters may need slight re-optimization.

    • Proceed directly to HTL deposition (Step 4), as no separate passivation step is needed.

  • HTL Deposition: Spin-coat the Spiro-OMeTAD solution (containing Li-TFSI and t-BP additives) onto the passivated perovskite layer.[8]

  • Electrode Deposition: Mask the active area and deposit the metal back contact (e.g., 80 nm of gold) via thermal evaporation.[8]

Characterization and Validation

To confirm the successful passivation of the perovskite film, a suite of characterization techniques should be employed.

  • 5.1 Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G illumination.[10] A successful passivation should result in a significant increase in Voc and FF compared to a non-passivated control device.

  • 5.2 Defect Density Analysis:

    • Steady-State Photoluminescence (PL): Acquire PL spectra of perovskite films with and without the 4-FBAHBr treatment. A marked increase in PL intensity for the passivated film indicates a reduction in non-radiative recombination pathways.[3]

    • Time-Resolved Photoluminescence (TRPL): Measure the PL decay dynamics. A longer carrier lifetime for the passivated sample provides direct evidence that trap-assisted recombination has been suppressed.[3]

    • Space-Charge-Limited Current (SCLC): Fabricate electron-only or hole-only devices to calculate the trap-state density, which should be lower in the passivated device.[6]

  • 5.3 Stability Testing: Age the encapsulated and unencapsulated devices under controlled stress conditions, such as continuous illumination at the maximum power point, 85°C thermal stress in a nitrogen atmosphere, or storage in a humidity-controlled chamber.[7][11] The passivated devices are expected to retain a much higher fraction of their initial PCE over time.

Conclusion and Outlook

The use of 4-Fluorobenzylamine hydrobromide as a passivating agent offers a robust and effective strategy for enhancing the performance and stability of perovskite solar cells. Through a combination of defect neutralization, crystallization control, and the formation of a hydrophobic barrier, 4-FBAHBr addresses the key vulnerabilities of perovskite films. The protocols detailed in this note provide a practical framework for researchers to implement this technique, either as a surface treatment or a precursor additive. The significant improvements observed in devices treated with 4-FBAHBr, particularly in tandem solar cell configurations achieving efficiencies over 30%, underscore its importance and potential for accelerating the path toward commercially viable and durable perovskite photovoltaic technology.[4][5]

References

  • Protocol for fabricating long-lasting passivated perovskite solar cells. (2024). STAR Protocols.
  • Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. (n.d.).
  • Perovskite Solar Cells: Passiv
  • Parion, J., et al. (2024).
  • Kim, M.-c., et al. (2020). Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials.
  • Bellini, E. (2024). Perovskite solar cell based on lead iodide treated with 4-fluorobenzylamine achieves 23.62% efficiency. pv magazine.
  • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. (2024). Nano-Micro Letters, 16(1).
  • Efficient and stable inverted perovskite solar cells incorporating 4-Fluorobenzylammonium iodide. (n.d.).
  • Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency. (2025).
  • Reactive Passivation of Wide-Bandgap Organic–Inorganic Perovskites with Benzylamine. (2024). ACS Energy Letters.
  • Passivation Strategies through Surface Reconstruction toward Highly Efficient and Stable Perovskite Solar Cells on n-i-p Architecture. (2021).
  • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. (2024). Nano-Micro Letters.
  • Protocol for fabricating long-lasting passivated perovskite solar cells. (2024). PMC.
  • Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. (2022). pv magazine.
  • Perovskite Passivation Strategies for Efficient and Stable Solar Cells. (n.d.).

Sources

Application

Application Notes and Protocols: The Synthetic Utility of 4-Fluorobenzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Fluorobenzyl Moiety In the landscape of modern medicinal chemistry and materials science, the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Fluorobenzyl Moiety

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The 4-fluorobenzyl group, in particular, is a privileged scaffold found in numerous therapeutic agents and advanced materials. 4-Fluorobenzylamine, as a primary amine, serves as a critical building block for introducing this moiety.[1][2][3] It is frequently supplied and handled as its hydrobromide salt (C₇H₈FN·HBr) to improve stability and ease of handling compared to the volatile and corrosive free amine.[4]

This guide provides an in-depth exploration of the key synthetic transformations involving 4-Fluorobenzylamine hydrobromide. We will move beyond mere procedural descriptions to elucidate the underlying chemical principles, offering field-proven insights into reaction optimization, choice of reagents, and troubleshooting. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently employ this versatile reagent in their synthetic endeavors.

Essential First Step: Handling and In-Situ Free Amine Generation

4-Fluorobenzylamine hydrobromide is a stable, crystalline solid, which simplifies weighing and handling.[4] However, for nearly all synthetic applications, the nucleophilic free amine is the required reactive species. Therefore, the first step in any reaction is the neutralization of the hydrobromide salt.

Causality Behind the Choice of Base: The selection of a base is critical and depends on the subsequent reaction.

  • For Amide Couplings: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal. These bases are strong enough to deprotonate the ammonium salt but will not compete with the desired amine nucleophile in attacking the activated carboxylic acid.

  • For Reductive Aminations: The same organic bases are typically used. It is crucial to avoid strong aqueous bases (like NaOH or KOH) if the reaction is water-sensitive or if the other reactants (e.g., aldehydes) are prone to base-catalyzed side reactions like aldol condensation.

Safety Considerations: While the hydrobromide salt is generally stable, the free benzylamine is corrosive and can cause severe skin and eye damage.[5][6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

Workflow for Generating the Free Amine

G cluster_start Starting Material cluster_process Process cluster_output Output A Weigh 4-Fluorobenzylamine Hydrobromide (1.0 eq) B Dissolve/Suspend in Aprotic Solvent (e.g., DMF, DCM, THF) A->B C Add Non-Nucleophilic Base (e.g., DIPEA, TEA) (1.1 - 1.5 eq) B->C Stoichiometric Control D Stir at Room Temperature (15-30 min) C->D E Solution of 4-Fluorobenzylamine (Free Amine) D->E Ready for use in situ F Trialkylammonium Bromide Salt (Byproduct) D->F

Caption: In-situ generation of 4-fluorobenzylamine from its hydrobromide salt.

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development. 4-Fluorobenzylamine is an excellent nucleophile for coupling with a wide range of carboxylic acids. The reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group.

Mechanism and Reagent Selection

Modern peptide coupling reagents are the preferred choice for this transformation due to their high efficiency, fast reaction rates, and ability to suppress racemization at chiral centers adjacent to the carboxyl group.[10] Among the most powerful and reliable is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[11][12]

The mechanism of HATU-mediated coupling proceeds through a highly reactive OAt-active ester intermediate.[10][13][14] The pyridine nitrogen atom in the HOAt leaving group provides a neighboring group effect, which is thought to stabilize the transition state and accelerate the rate of aminolysis.[13]

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester Intermediate RCOOH->ActiveEster 1. Activation Base Base (DIPEA) HATU HATU HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide 2. Aminolysis Amine 4-Fluorobenzylamine (Free Amine) Amine->ActiveEster Byproducts Tetramethylurea + HOAt + Base·H⁺

Caption: Simplified workflow of HATU-mediated amide coupling.

Comparative Data for Common Coupling Reagents
Reagent SystemRelative CostRacemization RiskByproduct RemovalKey Advantage
DCC/HOBt LowModerateDifficult (DCU precipitation)Cost-effective for large scale
EDC/HOBt ModerateModerateEasy (Water-soluble urea)Good for aqueous-compatible reactions
HATU/DIPEA HighVery LowEasy (Water-soluble)High efficiency, fast, good for hindered substrates.[12]
PyBOP/DIPEA HighLowEasy (Water-soluble)Similar to HATU, less potent
Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Fluorobenzylamine Hydrobromide (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Preparation: In a separate flask, suspend 4-Fluorobenzylamine hydrobromide (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq relative to the hydrobromide salt) and stir for 15 minutes at room temperature to generate the free amine.

  • Activation: To the carboxylic acid solution, add HATU (1.1 eq) followed by the remaining DIPEA (1.9 eq). Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This pre-activation step is crucial for minimizing side reactions.

  • Coupling: Add the prepared solution of free 4-fluorobenzylamine to the activated carboxylic acid mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[10]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate). Extract the aqueous layer three times.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Core Application: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines. The process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[15][16]

Mechanism and Reagent Selection

A key requirement for a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[17] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde or ketone, leading to lower yields.[18]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[19][20] Its reduced reactivity, owing to the electron-withdrawing and sterically bulky acetate groups, makes it highly selective for the protonated iminium ion intermediate over the neutral carbonyl.[17][20] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[19]

Protocol 3.1: General Procedure for Reductive Amination

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 4-Fluorobenzylamine Hydrobromide (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1-2 drops)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and 4-Fluorobenzylamine hydrobromide (1.1 eq) in anhydrous DCE (approx. 0.2 M).

  • Base Addition: Add TEA (1.2 eq) to neutralize the hydrobromide salt and stir for 15 minutes. If the substrate is acid-sensitive, this step is sufficient. For less reactive carbonyls, a catalytic amount of acetic acid can be added to promote imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The reaction may effervesce slightly due to the presence of any residual acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor for the disappearance of starting materials by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine can be purified by flash column chromatography.

Application in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of approved drugs.[21][22] 4-Fluorobenzylamine is a valuable synthon for constructing nitrogen-containing heterocycles, such as fluorinated quinolines, benzodiazepines, and other complex ring systems.[23] The specific protocols for these syntheses are highly varied and depend on the target heterocycle, often involving multi-step sequences or named reactions like the Fischer indole synthesis or Friedel-Crafts reactions.[24] Researchers are encouraged to consult primary literature for specific methodologies related to their heterocyclic target of interest.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

  • MySkinRecipes. 4-Fluorobenzylamine Hydrochloride. [Link]

  • Inchem. Benzylamine. [Link]

  • ResearchGate (2026). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • ACS Publications (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Loba Chemie (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • ABX - advanced biochemical compounds. Safety Data Sheet. [Link]

  • RSC Publishing. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Luxembourg Bio Technologies (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PureSynth. 4-Fluorobenzylamine Hydrobromide. [Link]

  • Semantic Scholar (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • BYU ScholarsArchive (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • International Journal of Innovative Science and Research Technology (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]

  • MDPI (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2019). Synthesis of Heterocyclic Compounds. [Link]

  • University of Nottingham. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications. [Link]

  • Sci-Hub. Recent developments in catalytic amide bond formation. [Link]

  • ResearchGate (2025). Amide bond formation using amino acid fluorides. [Link]

Sources

Method

Application Note: Precision Engineering of Fluorinated Benzylammonium Lead Halide Perovskite Films

Executive Summary This application note details the protocol for synthesizing and depositing 4-fluorobenzylammonium (p-FBA) based quasi-2D Ruddlesden-Popper perovskite films. Unlike standard 3D perovskites (e.g., MAPbI )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing and depositing 4-fluorobenzylammonium (p-FBA) based quasi-2D Ruddlesden-Popper perovskite films. Unlike standard 3D perovskites (e.g., MAPbI


), 2D perovskites utilize bulky organic spacers to slice the inorganic lattice into quantum wells.

Why Fluorination? The introduction of a fluorine atom onto the benzylammonium spacer is not merely for hydrophobicity. It introduces a strong dipole moment and steric effects that dictate crystal orientation.

  • The "Para" Advantage: Evidence confirms that para-substitution (

    
    -FBA) yields superior vertical crystal orientation compared to ortho or meta isomers, facilitating charge transport across the insulating organic layers [1, 3].
    
  • Stability: The high electronegativity of fluorine enhances moisture resistance, a critical parameter for device longevity [4].

Scientific Rationale & Mechanism

The Spacer Cation Engineering

In quasi-2D perovskites with the general formula


, the 

-FBA cation acts as the insulating barrier.
  • Non-Fluorinated (BA): Often results in random orientation.

  • Fluorinated (

    
    -FBA):  The dipole-dipole interactions between the fluorinated rings promote "face-on" stacking. This aligns the inorganic conductive slabs perpendicular to the substrate, creating a "highway" for charge carriers [2, 3].
    
Mechanism Visualization

The following diagram illustrates the workflow and the critical impact of isomer selection on lattice orientation.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Film Formation cluster_2 Phase 3: Isomer Impact Start 4-Fluorobenzylamine React Reaction w/ HI (Ice Bath) Start->React Cryst Crystallization (p-FBAI Salt) React->Cryst Mix Precursor Mixing (n=4 Stoichiometry) Cryst->Mix Spin Spin Coating + Antisolvent Mix->Spin Anneal Thermal Annealing (100°C) Spin->Anneal Para Para-F Substitution (High Dipole) Anneal->Para If p-FBA Ortho Ortho/Meta-F (Steric Clash) Anneal->Ortho If o-FBA Result_Good Vertical Orientation (High Mobility) Para->Result_Good Result_Bad Random Orientation (Insulating) Ortho->Result_Bad

Figure 1: Workflow for p-FBAI synthesis and film fabrication, highlighting the divergent structural outcomes based on fluorine positioning.

Protocol 1: Synthesis of p-Fluorobenzylammonium Iodide (p-FBAI)

Objective: Synthesize high-purity organic salt precursors. Commercial salts often contain impurities that act as recombination centers. Safety: Work in a fume hood. Hydroiodic acid (HI) is corrosive.

Materials
  • 4-Fluorobenzylamine (99%, Sigma-Aldrich)

  • Hydroiodic acid (HI), 57 wt% in water, stabilized (no reducing agent preferred if possible, otherwise distilled)

  • Ethanol (Anhydrous)

  • Diethyl Ether

Step-by-Step Procedure
  • Cooling: Place a 50 mL round-bottom flask containing 10 mL of ethanol in an ice bath (0°C).

  • Amine Addition: Add 10 mmol of 4-Fluorobenzylamine to the ethanol. Stir for 5 minutes.

  • Acidification: Dropwise, add 12 mmol of HI (20% excess) to the stirring solution.

    • Observation: The solution will fume slightly; ensure temperature remains <5°C to prevent oxidation of iodide to iodine (yellowing).

  • Reaction: Allow to stir at 0°C for 2 hours.

  • Evaporation: Use a rotary evaporator at 50°C to remove the solvent until a wet solid precipitate remains.

  • Washing (Critical):

    • Wash the precipitate with copious amounts of Diethyl Ether .

    • Why? This removes unreacted amine and iodine traces. The solid should turn from yellowish to stark white.

  • Recrystallization: Dissolve the white solid in a minimum amount of hot ethanol, then slowly cool to room temperature.

  • Drying: Dry the resulting white crystals in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox.[1]

Protocol 2: Fabrication of Quasi-2D Perovskite Films (n=4)

Objective: Create a phase-pure


 film.
Environment:  Nitrogen Glovebox (

ppm,

ppm).
Reagent Preparation
ComponentRoleMolar Ratio (n=4)
PbI

Inorganic Framework4.0
MAI (Methylammonium Iodide)A-site Cation3.0
p-FBAI (Synthesized above)Spacer Cation2.0
Solvent DMF:DMSO (4:1 v/v)-
Step-by-Step Procedure
1. Precursor Solution
  • Dissolve PbI

    
    , MAI, and p-FBAI in the DMF:DMSO mix to achieve a total Pb
    
    
    
    concentration of 0.8 M .
  • Heating: Stir at 60°C for 1 hour to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE filter.

    • Self-Validation: The solution must be clear yellow. Any turbidity indicates undissolved colloids which will ruin film morphology.

2. Substrate Cleaning
  • Clean ITO/FTO glass sequentially: Detergent water

    
     Deionized water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min ultra-sonication each).
  • Activation: UV-Ozone treat for 15 minutes immediately before coating to improve wettability.

3. Spin Coating (Antisolvent Method)
  • Static Dispense: Pipette 50 µL of precursor onto the center of the substrate.

  • Spin Cycle:

    • Step 1: 500 rpm for 5 seconds (Spread).

    • Step 2: 4000 rpm for 40 seconds (Thinning).

  • Antisolvent drip: At 15 seconds before the end of Step 2 (i.e., at t=25s of the high-speed step), quickly drop 150 µL of Chlorobenzene onto the center.

    • Why? This rapid extraction of DMF induces supersaturation and uniform nucleation.

    • Visual Check: The film should turn from transparent yellow to a semi-transparent brown/orange immediately upon dripping.

4. Thermal Annealing
  • Transfer immediately to a hotplate at 100°C .

  • Anneal for 10 minutes .

    • Mechanism:[2] This drives off the DMSO and crystallizes the Ruddlesden-Popper phase. The film will darken as crystallinity improves.

Quality Control & Characterization

To validate the protocol, compare your results against these standard metrics.

TechniqueExpected OutcomeFailure Mode Indicator
XRD (X-Ray Diffraction) Sharp peaks at low angles (

) corresponding to (0k0) planes.
Absence of low-angle peaks indicates 3D bulk formation (loss of 2D structure).
Photoluminescence (PL) Strong emission peak ~750 nm (for n=4) with shoulders at lower wavelengths.Broad, weak emission suggests high trap density or poor phase purity.
Contact Angle Water contact angle

(Hydrophobic).
Angle

suggests insufficient surface coverage by fluorinated spacers.
Troubleshooting Guide
  • Problem: Film looks cloudy/white.

    • Cause: Humidity in glovebox is too high (

      
       ppm) or antisolvent was dripped too late.
      
  • Problem: Pinholes observed under microscope.

    • Cause: Substrate not clean (hydrophobic spots) or spin speed too high. Re-do UV-Ozone treatment.

References

  • Tuning crystal orientation and charge transport of quasi-2D perovskites via halogen-substituted benzylammonium. ResearchGate. [Link]

  • Preparation of high-performance quasi-two-dimensional (Q-2D) perovskite solar cells by fluorinated benzylamine groups. PubMed. [Link][3]

  • Selectively Fluorinated Benzylammonium-Based Spacer Cation Enables Graded Quasi-2D Perovskites. ResearchGate. [Link]

  • Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability. ResearchGate. [Link]

  • Bis(benzylammonium) lead iodide - Materials Database. Duke University. [Link]

Sources

Application

Application Note: Reductive Amination using 4-Fluorobenzylamine Hydrobromide

Introduction: The Fluorine Advantage in Medicinal Chemistry 4-Fluorobenzylamine is a critical building block in drug discovery, serving as a bioisostere for non-fluorinated benzylamines. The incorporation of the fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

4-Fluorobenzylamine is a critical building block in drug discovery, serving as a bioisostere for non-fluorinated benzylamines. The incorporation of the fluorine atom at the para-position offers two distinct pharmacological advantages:

  • Metabolic Stability: It blocks P450-mediated oxidative metabolism at the susceptible para-position, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: Fluorine alters the pKa and lipophilicity (

    
    ), often improving blood-brain barrier (BBB) permeability without drastic steric penalties compared to a hydrogen atom.
    

Why the Hydrobromide Salt? While the free base (liquid) oxidizes and absorbs


 over time, 4-Fluorobenzylamine Hydrobromide (CAS 140-75-0)  is a crystalline solid with superior shelf-stability and precise stoichiometry. However, its use in reductive amination requires a specific "liberation" protocol to ensure reactivity.

Chemist's Guide to Reactivity: The "Free-Base" Imperative

The Mechanistic Challenge

Reductive amination relies on the nucleophilic attack of the amine nitrogen onto the carbonyl carbon. In its hydrobromide form (


), the nitrogen has no lone pair available for attack.
  • The Trap: Adding the salt directly to a ketone/aldehyde often results in zero conversion because the equilibrium heavily favors the unreactive ammonium species.

  • The Solution: In situ neutralization using a non-nucleophilic base (e.g., Triethylamine or DIPEA) is required to release the free amine (

    
    ) before or during the addition of the reducing agent.
    
Reaction Pathway & Logic

The following diagram illustrates the critical "Salt Break" step required before the standard reductive amination cycle can proceed.

ReductiveAmination Salt 4-FBA Hydrobromide (Unreactive Salt) FreeAmine Free 4-FBA (Nucleophile) Salt->FreeAmine Neutralization Base Base (TEA/DIPEA) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Catalysis) Product Secondary Amine Product Iminium->Product Reduction (STAB/Hydride)

Figure 1: The activation pathway for 4-Fluorobenzylamine HBr. Note the critical transition from the red "Unreactive" state to the green "Nucleophile" state.

Comparative Analysis of Reducing Agents

For this specific precursor, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its selectivity and compatibility with the in situ neutralization protocol.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Catalytic Hydrogenation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/Pd)
Selectivity High. Reduces iminiums, not aldehydes.High. But toxic cyanide byproduct.[1]Low. May reduce other functionality (nitro, alkene).
pH Tolerance Mildly acidic (buffered by AcOH).Requires pH 6-7 monitoring.[1]Neutral.
Safety Safer solid handling.High Toxicity (HCN risk). Flammability risk (

gas).
Salt Compatibility Excellent (with TEA additive).Good (in Methanol).Excellent (Free bases in situ).[2]
Solvent DCE, THF, DCM.[3][4][5]Methanol.[1][4]Ethanol, Methanol.[4]

Detailed Experimental Protocols

Protocol A: The "STAB" Method (Standard & Scalable)

Recommended for: Most aldehydes and ketones. High functional group tolerance.

Reagents:

  • 4-Fluorobenzylamine Hydrobromide (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Triethylamine (TEA) or DIPEA (1.0 - 1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Salt Neutralization (The Critical Step):

    • To a reaction vessel equipped with a stir bar under Nitrogen/Argon, add 4-Fluorobenzylamine HBr (1.0 equiv).

    • Add DCE (approx. 10 mL per gram of amine). The salt will likely remain suspended.

    • Add Triethylamine (1.0 equiv). Stir vigorously for 15–30 minutes.

    • Observation: The mixture may become clearer or a fine precipitate of TEA·HBr may form.[2] This confirms the liberation of the free amine.

  • Imine Formation:

    • Add the Aldehyde or Ketone (1.0 equiv) to the mixture.

    • Optional: If reacting with a sterically hindered ketone, add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. For aldehydes, this is rarely necessary.[3]

    • Stir for 30–60 minutes at room temperature.

  • Reduction:

    • Add STAB (1.5 equiv) in portions over 5–10 minutes. Note: Mild gas evolution (

      
      ) may occur.
      
    • Stir the reaction at room temperature.

    • Monitoring: Check by TLC or LC-MS.[6] Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours.

  • Workup:

    • Quench the reaction by adding Saturated Aqueous

      
       . Stir for 15 minutes to destroy excess borohydride.
      
    • Extract with DCM or Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: Catalytic Hydrogenation (Green Alternative)

Recommended for: Aromatic aldehydes where "Green Chemistry" is a priority and no halogen-labile groups (other than the stable Aryl-F) are present.

Reagents:

  • 4-Fluorobenzylamine Hydrobromide (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium Acetate (1.1 equiv) - Used to buffer the HBr

  • Pd/C (10% wt loading, catalytic amount)

  • Solvent: Ethanol or Methanol[4][7]

Step-by-Step Procedure:

  • Preparation:

    • In a pressure vessel or round-bottom flask, dissolve 4-Fluorobenzylamine HBr and Sodium Acetate (1.1 equiv) in Ethanol. Stir for 10 minutes.

    • Add the Aldehyde .

  • Hydrogenation:

    • Add Pd/C catalyst (carefully, under inert gas flow to prevent ignition).

    • Purge the vessel with Nitrogen, then with Hydrogen gas.

    • Stir under a balloon of

      
       (1 atm) or low pressure (30–50 psi) in a shaker.
      
  • Completion & Filtration:

    • Monitor consumption of starting material.

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out (pyrophoric).

    • Concentrate the filtrate to obtain the crude amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or slow imine formation.Add 1.0 eq of Acetic Acid after the TEA addition. Increase STAB to 2.0 eq.
Incomplete Solubility HBr salt is insoluble in DCE.Switch solvent to THF or use a DCE/MeOH (9:1) mixture (though MeOH consumes STAB slowly, it is often acceptable).
Dialkylation Primary amine is too reactive (reacting with 2 eq of aldehyde).Ensure excess amine (1.2 eq) relative to aldehyde, or use the "Stepwise" method: Pre-form imine in MeOH, then add reducing agent.
Sticky Precipitate Boron complexes during workup.Ensure the quench with

is vigorous and stirred long enough (30 mins) to break up Boron-Nitrogen complexes.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Sigma-Aldrich. "Product Specification: 4-Fluorobenzylamine." Link

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

Sources

Method

Application Note: Optimized Surface Passivation of Perovskite Solar Cells using 4-Fluorobenzylamine Hydrobromide (4-FBABr)

Executive Summary This application note details the protocol for utilizing 4-Fluorobenzylamine hydrobromide (4-FBABr) as an interfacial passivation agent in Perovskite Solar Cells (PSCs). Unlike standard alkylammonium sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 4-Fluorobenzylamine hydrobromide (4-FBABr) as an interfacial passivation agent in Perovskite Solar Cells (PSCs). Unlike standard alkylammonium salts, the para-fluoro substitution on the benzyl ring introduces a strong dipole moment and enhanced hydrophobicity.

When spin-coated atop a 3D perovskite absorber, 4-FBABr serves two critical functions:

  • Chemical Passivation: The amine headgroup fills A-site vacancies and coordinates with under-coordinated

    
     defects, suppressing non-radiative recombination.
    
  • Environmental Protection: The fluorinated benzene ring self-assembles at the surface, forming a moisture-repellent barrier that significantly extends device lifetime under ambient conditions.

Material Properties & Solution Preparation

Physicochemical Properties
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~206.06 g/mol [1]

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and lower alcohols (Isopropanol, Ethanol).

  • Hygroscopicity: Moderate. Store in a nitrogen-filled glovebox.[2][3]

Solution Strategy

For surface passivation (post-treatment), the solvent must be orthogonal to the underlying perovskite layer. Isopropanol (IPA) is the industry standard as it dissolves the organic salt without degrading the perovskite matrix.

Table 1: Solution Formulation Parameters

ParameterRecommended ValueOptimization RangeRationale
Solvent Anhydrous Isopropanol (IPA)-Orthogonal solvent; prevents perovskite dissolution.
Concentration 5 mg/mL 2 – 10 mg/mL<2 mg/mL yields insufficient coverage; >10 mg/mL creates an insulating barrier (series resistance increase).
Temperature Room Temperature (25°C)25°C – 60°CHeat to 60°C only if dissolution is slow; cool to RT before casting.
Filtration 0.22 µm PTFE-Removes undissolved aggregates that cause pinholes.

Experimental Protocol: Spin Coating Deposition

Pre-requisites
  • Substrate: Completed Perovskite film (e.g.,

    
    ) on ETL/ITO glass.
    
  • Environment: Nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Equipment: Spin coater (e.g., Laurell or Ossila), Hotplate capable of 100°C ± 1°C.

Deposition Workflow

The deposition process relies on a static dispense method to ensure uniform surface wetting before the centrifugal force is applied.

Step-by-Step Procedure:
  • Substrate Placement: Center the perovskite-coated substrate on the spin coater chuck. Ensure vacuum seal is tight.

  • Dispense (Static):

    • Pipette 50–80 µL of the 4-FBABr/IPA solution onto the center of the stationary substrate.

    • Critical Step: Allow the solution to dwell for 3–5 seconds . This "loading time" allows the amine groups to anchor to surface defects before the solvent evaporates.

  • Spin Cycle:

    • Acceleration: 2000 rpm/s (Aggressive ramp to prevent uneven drying marks).

    • Speed: 4000 rpm .[2][4]

    • Duration: 20–30 seconds .

  • Annealing:

    • Immediately transfer the substrate to a hotplate set at 100°C .

    • Bake for 5–10 minutes .

    • Note: This step removes residual IPA and promotes the formation of a quasi-2D surface layer or strong chemical bonding.

Workflow Visualization

SpinCoatingWorkflow Prep Solution Prep (5mg/mL in IPA) Dispense Static Dispense (50µL, Dwell 5s) Prep->Dispense Filter 0.22µm Spin Spin Coat (4000 rpm, 30s) Dispense->Spin Accel 2000 rpm/s Anneal Thermal Anneal (100°C, 10 min) Spin->Anneal Immediate Transfer Cool Cool Down (RT, 2 min) Anneal->Cool Complete

Figure 1: Optimized deposition workflow for 4-FBABr passivation layer.

Mechanistic Insight & Validation

The "Fluorine Effect"

The 4-FBABr molecule acts as a "spacer cation." Upon annealing, it may form a very thin (1-2 monolayers) low-dimensional (2D) perovskite capping layer or simply passivate surface traps.

  • Defect Healing: The ammonium (

    
    ) binds to negatively charged defects or under-coordinated 
    
    
    
    sites.
  • Hydrophobicity: The Fluorine atom at the para position induces a strong dipole and repels water molecules, preventing moisture ingress into the bulk perovskite.

Passivation Logic Pathway

PassivationMechanism Defects Surface Defects (Iodine Vacancies / Pb Clusters) Interaction Ammonium-Defect Binding (Lewis Acid-Base) Defects->Interaction FBABr 4-FBABr Solution (Spin Coating) FBABr->Interaction Barrier Fluorinated Hydrophobic Barrier Interaction->Barrier Annealing (100°C) Result Suppressed Recombination & Enhanced Stability Barrier->Result

Figure 2: Mechanistic pathway of defect passivation and stability enhancement.

Quality Control & Characterization

To validate the success of the coating, perform the following checks:

TechniqueExpected Outcome (vs. Control)Interpretation
Contact Angle Increase from ~40° to >80°Confirms presence of hydrophobic fluorinated tails at the surface.
Steady-State PL Increased IntensityReduction in non-radiative recombination centers.
TRPL (Lifetime) Increased decay time (

)
Slower carrier trapping indicates effective defect passivation.
XRD Negligible change or small low-angle peak (

)
Confirms no bulk damage; small peak indicates 2D layer formation.

Troubleshooting Guide

Issue 1: "White Haze" or Cloudy Film

  • Cause: Concentration too high (>10 mg/mL) or annealing temperature too low.

  • Fix: Dilute solution to 3-5 mg/mL. Ensure hotplate is calibrated to 100°C.

Issue 2: Dewetting (Solution beads up)

  • Cause: Underlying perovskite surface is too smooth or contaminated.

  • Fix: Use the "Static Dispense" method with a 5-second dwell time to allow the solvent to wet the interface before spinning.

Issue 3: S-shaped J-V Curves

  • Cause: Passivation layer is too thick, creating a transport barrier.

  • Fix: Increase spin speed to 5000 rpm or reduce concentration to 2 mg/mL.

References

  • Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide. ACS Applied Materials & Interfaces, 2021.[5] [Link] (Note: Foundational reference for fluoro-benzylamine analogs in passivation).

  • Surface and bulk defects passivation with mixed fluorobenzylammonium halides. ResearchGate. [Link] (Specific reference to mixed halide fluorobenzylammonium passivation strategies).

  • Detailed protocol for fabrication of perovskite solar cells. YouTube (Laboratory Visual Protocol). [Link] (Visual verification of static dispense workflows for ammonium salts).

Sources

Application

Application Note: Advanced Surface Passivation and 2D/3D Heterostructure Formation via 4-Fluorobenzylamine HBr Cation Exchange

Document Type: Technical Application Note & Protocol Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Executive Brief The integration of bulky organic cations into three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers

Executive Brief

The integration of bulky organic cations into three-dimensional (3D) metal-halide perovskites has emerged as a premier strategy for overcoming the thermodynamic instability and surface defect vulnerabilities of perovskite solar cells (PSCs). This application note details the incorporation of 4-Fluorobenzylamine Hydrobromide (4-FBA HBr) via post-deposition cation exchange. By replacing volatile A-site cations (such as Methylammonium or Formamidinium) at the film surface, 4-FBA HBr constructs a highly stable, moisture-resistant quasi-2D Ruddlesden-Popper capping layer.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of the chemistry. Understanding the thermodynamic drivers of this exchange is critical for scaling these protocols from benchtop research to high-throughput manufacturing [1].

Mechanistic Causality: Why 4-FBA HBr?

The selection of 4-FBA HBr is not arbitrary; it is rooted in its unique molecular geometry and electronic properties:

  • Electronegativity and Hydrogen Bonding: The highly electronegative fluorine atom at the para-position of the benzyl ring induces a strong dipole moment. This facilitates robust hydrogen bonding between the F⁻ moiety and the unexchanged Formamidinium (FA⁺) cations deeper in the lattice. This interaction retards the crystallization process, reducing the surface energy of the (111) facet and promoting the growth of larger, highly oriented grains [1].

  • Steric Hindrance and Dimensionality Tuning: The bulky benzyl ring cannot fit into the standard 3D perovskite tolerance factor. When applied to the surface, the 4-FBA⁺ cation forces a localized structural reconfiguration, expelling the smaller A-site cations and forming a 2D perovskite layer. This 2D/3D heterojunction acts as an energetic barrier to electron-hole recombination.

  • Halide Synergism (The role of Bromide): While the organic 4-FBA⁺ cation passivates undercoordinated Pb²⁺ defects, the bromide (Br⁻) anion fills surface iodide vacancies. This localized halide exchange slightly widens the surface bandgap, creating a highly effective electron-blocking layer that drastically enhances the Open-Circuit Voltage (

    
    ) [2].
    
  • Hydrophobicity: The fluorinated tail points outward from the perovskite surface, creating a hydrophobic shield that repels ambient moisture, thereby exponentially increasing the operational lifespan of the device [2].

Mechanism A Pristine 3D Perovskite (High Trap Density) B 4-FBA HBr Application (Orthogonal Solvent) A->B Surface Exposure C Cation Exchange (4-FBA+ displaces FA+/MA+) B->C Thermal Activation D Defect Passivation (F- to FA+ H-bonding) C->D Passivates Traps E 2D/3D Heterostructure (Moisture Resistant) C->E Dimensionality Tuning D->E Synergistic Stability

Figure 1: Mechanistic pathway of 4-FBA HBr cation exchange and defect passivation.

Experimental Protocol: Self-Validating Cation Exchange

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . At critical junctures, specific observable metrics are provided to confirm that the cation exchange has successfully occurred without degrading the bulk material.

Phase 1: Preparation of the Passivation Solution

Causality Check: Isopropanol (IPA) is strictly utilized as the solvent. IPA is "orthogonal" to the perovskite lattice—it dissolves the 4-FBA HBr salt completely but will not dissolve the underlying Pb-I framework, preventing the destruction of the primary 3D film.

  • Weighing: In a nitrogen-filled glovebox, weigh exactly 3.0 mg of 4-FBA HBr.

  • Dissolution: Dissolve the salt in 1 mL of anhydrous Isopropanol (IPA).

  • Agitation: Stir at 400 RPM for 30 minutes at room temperature until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could act as shunt pathways in the final device.

Phase 2: Dynamic Spin-Coating & Exchange
  • Substrate Preparation: Ensure the primary 3D perovskite film (e.g.,

    
    ) has been fully annealed and cooled to room temperature.
    
  • Dynamic Dispensing: Set the spin-coater to 4,000 RPM. While the substrate is spinning, swiftly pipette 50 µL of the 4-FBA HBr solution directly onto the center of the substrate.

    • Why Dynamic? Dynamic dispensing prevents localized pooling of the solvent, which can cause uneven cation exchange and heterogeneous 2D layer formation.

  • Thermal Activation: Immediately transfer the substrate to a hotplate set at 100°C for 5 minutes.

    • Self-Validation Checkpoint: The film should maintain its dark black/brown appearance. A shift toward a yellowish hue indicates over-annealing or bulk degradation into

      
      . The thermal energy drives the thermodynamic exchange of FA⁺ for 4-FBA⁺ at the top 10–20 nm of the film.
      
Phase 3: Vapor-Assisted Passivation (Alternative High-Throughput Method)

For scaling up to large-area modules, solution processing can introduce uniformity issues. Recent advancements demonstrate that functionalized amines with low saturated vapor pressures can be utilized in vapor-assisted passivation [3].

  • Place 4-FBA HBr powder in a ceramic crucible at the bottom of a vacuum thermal evaporator.

  • Heat the crucible to ~180°C (near the boiling point of the amine derivative) under a low vacuum to sublimate the molecules, allowing them to gently condense and exchange cations on the target perovskite surface[3].

Workflow Step1 1. Precursor Prep (3 mg/mL 4-FBA HBr in IPA) Step3 3. Surface Treatment (Dynamic Spin-Coating @ 4000 RPM) Step1->Step3 Step2 2. Primary Film (3D Perovskite Deposition) Step2->Step3 Step4 4. Thermal Annealing (100°C, 5 min) Step3->Step4 Induces Cation Exchange Step5 5. Characterization (GIWAXS, TRPL, XPS) Step4->Step5 Self-Validation Checkpoints

Figure 2: Step-by-step experimental workflow for 4-FBA HBr solution-processed cation exchange.

Quantitative Data & Characterization

The efficacy of the 4-FBA HBr cation exchange must be quantified. Below is a synthesized data table representing the typical performance enhancements observed when transitioning from a pristine 3D perovskite baseline to a 4-FBA HBr treated 2D/3D heterostructure [1, 2].

ParameterPristine 3D Perovskite Baseline4-FBA HBr Treated (2D/3D)Improvement Factor / Notes
Power Conversion Efficiency (PCE) 22.10%25.35% ~14.7% relative increase due to reduced recombination.
Open-Circuit Voltage (

)
1.11 V1.19 V Indicates successful passivation of deep-level traps.
Short-Circuit Current (

)
24.8 mA/cm²25.2 mA/cm² Marginal increase; 2D layer does not impede extraction.
Fill Factor (FF) 79.5%84.2% Enhanced charge carrier transport at the interface.
Trap-State Density


~73% reduction in non-radiative recombination centers.
Carrier Lifetime (TRPL) 450 ns> 1200 ns Tripled lifetime confirms suppression of surface defects.
Validation Techniques

To definitively prove that cation exchange has occurred (and that the 4-FBA salt didn't just passively sit on the surface), execute the following characterizations:

  • GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering): Look for the emergence of a low-q diffraction peak (typically around

    
    ). This strictly confirms the formation of the low-dimensional (n=1 or n=2) Ruddlesden-Popper phase.
    
  • XPS (X-ray Photoelectron Spectroscopy): Analyze the F 1s and Pb 4f spectra. A shift in the Pb 4f peaks toward lower binding energies confirms the chemical interaction between the undercoordinated Pb²⁺ and the F⁻/Br⁻ ions [1].

References

  • Liu, J., Shi, B., Xu, Q., et al. (2024). Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. Nano-Micro Letters, 16(1), 189.[Link]

  • Chu, Q.-Q., Sun, Z., Liu, Y., et al. (2022). Difluorobenzylamine Treatment of Organolead Halide Perovskite Boosts the High Efficiency and Stability of Photovoltaic Cells. ACS Applied Materials & Interfaces, 14(9), 11388-11397.[Link]

  • Zhang, Q., Zhang, J., Yang, J., & Chen, Y. (2025). High-Throughput and Manageable Passivation of Interfacial Imperfections by Functionalized Low-Vapor-Pressure Amines for Efficient Perovskite Solar Cells. ACS Applied Materials & Interfaces, 17(24).[Link]

Method

Application Note: Synthesis of Fluorinated Schiff Bases from 4-Fluorobenzylamine Hydrobromide

Executive Summary & Rationale Fluorinated imines (Schiff bases) are highly valued in medicinal chemistry for their potent antibacterial properties against opportunistic strains[1], and as versatile N,O-bidentate chelate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fluorinated imines (Schiff bases) are highly valued in medicinal chemistry for their potent antibacterial properties against opportunistic strains[1], and as versatile N,O-bidentate chelate ligands in transition metal catalysis (e.g., Nickel and Palladium complexes)[2][3]. While the free base of 4-fluorobenzylamine is commonly utilized in standard protocols[4], handling its hydrobromide (HBr) or hydrochloride salt offers superior oxidative stability and an extended shelf-life for drug development applications.

However, direct condensation of an amine salt with an aldehyde is mechanistically prohibitive. The protonated nitrogen in the amine salt lacks the available lone pair required for nucleophilic attack on the electrophilic carbonyl carbon[5]. This application note details a field-proven, self-validating protocol utilizing an in situ neutralization strategy to synthesize high-purity fluorinated Schiff bases directly from 4-fluorobenzylamine hydrobromide.

Mechanistic Pathway & Experimental Design

The synthesis relies on a highly efficient two-stage, one-pot process:

  • In Situ Free-Basing : Anhydrous sodium acetate (NaOAc) is utilized to neutralize the HBr salt. This is a deliberate, strategic choice over stronger inorganic bases (like NaOH or KOH). NaOAc effectively liberates the free amine while simultaneously generating acetic acid in situ[5].

  • Nucleophilic Addition & Dehydration : The liberated primary amine attacks the aldehyde (e.g., salicylaldehyde), forming a hemiaminal intermediate. The in situ generated acetic acid then acts as a mild acid catalyst, protonating the hemiaminal hydroxyl group and facilitating its departure as water to yield the azomethine (CH=N) linkage[1].

G Salt 4-Fluorobenzylamine Hydrobromide Base Neutralization (NaOAc) Salt->Base + NaOAc Amine Free Amine (Active Nucleophile) Base->Amine - NaBr Aldehyde Aldehyde Addition (e.g., Salicylaldehyde) Amine->Aldehyde + Carbonyl Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Imine Fluorinated Schiff Base Hemiaminal->Imine Dehydration (-H2O)

Reaction pathway from amine hydrobromide to fluorinated Schiff base.

Reagents and Materials

Reagent/MaterialRoleEquivalentsRationale / Notes
4-Fluorobenzylamine HBr Primary Amine Source1.0 eqStable salt precursor. Must be neutralized prior to condensation[5].
Salicylaldehyde Carbonyl Electrophile1.0 eqForms an N,O-bidentate ligand upon condensation[2].
Anhydrous Sodium Acetate Weak Base / Catalyst Precursor1.1 eqNeutralizes HBr to form the free amine and generates acetic acid to catalyze dehydration[5].
Absolute Ethanol SolventN/ASolubilizes reactants and facilitates the precipitation of the final Schiff base product[2].
Dichloromethane (DCM) Extraction SolventN/AUsed during aqueous workup if the product oils out instead of precipitating directly[4].

Step-by-Step Methodology

Phase 1: Liberation of the Free Amine

  • Suspend 4-fluorobenzylamine hydrobromide (10 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add anhydrous sodium acetate (11 mmol, 1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

    • Causality Insight: This step ensures complete deprotonation of the amine. The slight excess of NaOAc drives the equilibrium forward, precipitating sodium bromide (NaBr) while leaving the free 4-fluorobenzylamine and acetic acid in solution[5].

Phase 2: Condensation Reaction 4. In a separate vial, dissolve salicylaldehyde (10 mmol, 1.0 eq) in 5 mL of absolute ethanol. 5. Add the salicylaldehyde solution dropwise to the stirring amine mixture. 6. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 1 to 3 hours[2].

  • Self-Validation Check: The reaction is self-indicating. As the condensation proceeds and extended conjugation is established, the solution will transition to a vibrant, bright-yellow color[2][3].

  • Monitor reaction completion via TLC (Hexane:Ethyl Acetate 4:1), observing the disappearance of the aldehyde starting material.

Phase 3: Isolation and Purification 8. Upon completion, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Causality Insight: The Schiff base product typically exhibits low solubility in cold ethanol, promoting rapid crystallization[2].

  • Filter the resulting bright-yellow precipitate under vacuum.

  • Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and residual acetic acid[3].

  • Air-dry the solid at room temperature, followed by drying under high vacuum to afford the pure (E)-2-[(4-fluorobenzylimino)methyl]phenol ligand[2].

    • Alternative Workup: If the product oils out instead of crystallizing, evaporate the ethanol, resuspend the residue in water (to dissolve NaBr), and extract with DCM (3 × 20 mL)[4]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative outcomes when reacting 4-fluorobenzylamine (liberated in situ) with various carbonyl compounds under the described conditions.

Carbonyl SubstrateProduct FormedExpected YieldPhysical AppearanceReference
Salicylaldehyde (E)-2-[(4-fluorobenzylimino)methyl]phenol80 - 85%Bright-yellow solid[2]
2-Hydroxyacetophenone 1-(2-hydroxyphenyl)ethylidene-4-fluorobenzylamine~82%Bright-yellow solid[3]
2-Hydroxy-3,5-diiodobenzaldehyde Fluorinated aldimine derivative75 - 80%Yellow/Orange solid[1]

References[1] An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. National Center for Biotechnology Information (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-8NKOwupan4zR61O7mTAzKJLgKJuHzMSaXddSTj5xR3mqcP2iW-AdLQqu9H2iMZ8OCez-WmRbkPJKI6s1zjmRfatBl-AauO2FIF7qCc_7JJIjXiSY10VWP6UfU4ULaRGkGtyAsGIZbZy--Q9[4] Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJnzZzb4d0dsLKztmapUOIhKxQ2Ah_5PuL9a-78RJAE1BzHpgjLqrchqy4ggkOfDQxrJk-SWxlMMavUKZO4ra3PsD-E_adSekNWjak5brqnpXvfCbZZJvpcnmv_ltZwTlrhQ==[2] Crystal structure of bis{2-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ2 N,O}nickel(II). National Center for Biotechnology Information (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExVedAreJYZSZLMAWSWjRsfoZs-j_H652UhQ3srCh8dzScng8BT0b3xt2muJNnwvqWOnPEH9HiTKK_lgkV1NOzpFuddmXkN85Afxr7b7MQy3-2Z34AmHqHUFPC6tTs2xc4BMpoc3e6bawCFAY=[3] SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEynQOg5IXeOa3hoRvzafUGzrixmrave80Q6NeNq9KKCRvo75MoXtDJJKFfZa1MugjrFGffp3BIsa6DvzPPwjgHlI_oPdA72VyL0s3PuR8OQOnC3eIc5UwU1s4Iuy-xqbJnmpe65n3yJO-IzMgHfxrr8IqcnWFBY-z-4NO[5] Schiffs base / imine with an amine salt? ScienceMadness. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWjv4PbcANDdUcoXcWumqQJMFVOwvYQ_JZ782kpUukQq8eqsAvILAm0RUkbBkbzXPmj0DxWelZp3ODuXRSEQJK__J5PMbg4Mfvj8bU71BV4UQ5wwsTTC_-rAXB9Ud8IxtPIMIuxbqEzxBK-6NG7Z-cD90AWoM

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 4-Fluorobenzylamine Hydrobromide in Chlorobenzene

Welcome to the technical support center for handling 4-Fluorobenzylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-Fluorobenzylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to its solubility in chlorobenzene. Our approach is rooted in fundamental chemical principles and validated through empirical laboratory applications.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Fluorobenzylamine Hydrobromide poorly soluble in Chlorobenzene?

A1: The primary reason for the low solubility of 4-Fluorobenzylamine Hydrobromide in chlorobenzene lies in the fundamental principle of "like dissolves like."

  • Solute-Solvent Mismatch: 4-Fluorobenzylamine hydrobromide is an ionic salt. It consists of the protonated 4-fluorobenzylammonium cation and the bromide anion. This ionic nature makes it highly polar. In contrast, chlorobenzene is a nonpolar organic solvent.[1][2] Although the chlorine atom introduces some polarity to the chlorobenzene molecule, its overall character is dominated by the nonpolar benzene ring.[1]

  • Intermolecular Forces: For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the strong ionic bonds within the 4-Fluorobenzylamine Hydrobromide crystal lattice and the intermolecular forces between the chlorobenzene molecules. The weak interactions between the ionic solute and the nonpolar solvent are not strong enough to effectively break down the crystal lattice of the salt.

Q2: What are the key physicochemical properties to consider?

A2: Understanding the properties of both the solute and the solvent is crucial for troubleshooting solubility issues.

Property4-Fluorobenzylamine HydrobromideChlorobenzeneSignificance
Molecular Formula C7H8FN·HBr[3]C6H5Cl[1]---
Molecular Weight 206.06 g/mol [3]112.56 g/mol [4][5]---
Polarity High (Ionic Salt)Low (Relatively Nonpolar)[1][2]This is the primary driver of the solubility challenge.
Boiling Point Not applicable (decomposes)132 °C[1][6]Relevant for temperature-based solubility enhancement.
Water Solubility Soluble[3][7][8][9]Practically insoluble[2][5]Highlights the polar nature of the solute.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to systematically address and improve the solubility of 4-Fluorobenzylamine Hydrobromide in chlorobenzene.

Guide 1: Temperature Elevation

Issue: The kinetic energy of the system is insufficient to overcome the activation energy required for dissolution.

Principle: For most solid solutes, solubility increases with temperature.[10][11] Increasing the temperature provides the necessary energy to break the ionic bonds in the solute's crystal lattice and promotes greater interaction between the solute and solvent molecules.

Experimental Protocol:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

  • Addition of Components: Add the desired amount of chlorobenzene to the flask, followed by the 4-Fluorobenzylamine Hydrobromide.

  • Heating: Begin stirring and gradually heat the mixture using a heating mantle.

  • Monitoring: Observe the dissolution of the solid as the temperature increases. Monitor the temperature closely to avoid exceeding the boiling point of chlorobenzene (132 °C).[1][6]

  • Equilibration: Once the desired temperature is reached, or the solid has dissolved, maintain the temperature for a period to ensure the solution is saturated.

  • Cooling and Observation: If the intended application is at a lower temperature, be aware that the solute may precipitate out of the solution upon cooling, forming a supersaturated solution at a higher temperature.[12]

Diagram: Workflow for Temperature-Based Solubility Enhancement

G A Start: Insoluble Mixture (4-Fluorobenzylamine HBr in Chlorobenzene) B Gradual Heating with Stirring A->B C Monitor Temperature and Dissolution B->C D Hold at Elevated Temperature (e.g., 80-120°C) C->D E Assess Solubility D->E F Soluble? E->F Decision G Proceed with Reaction/Application F->G Yes H Insoluble? F->H No I Consider Alternative Methods H->I G cluster_0 Resulting Solution Solute 4-Fluorobenzylamine HBr (Ionic) CoSolvent Co-solvent (e.g., DMSO) Solute->CoSolvent Strong Interaction (Polar-Polar) Solvent Chlorobenzene (Nonpolar) CoSolvent->Solvent Weaker Interaction (Polar-Nonpolar) a0 Homogeneous Mixture

Caption: A co-solvent bridges the polarity gap between the solute and solvent.

Guide 3: Application of Phase-Transfer Catalysts (PTCs)

Issue: The ionic solute cannot effectively migrate into the nonpolar organic phase where a reaction might be intended to occur.

Principle: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. [13]PTCs, such as quaternary ammonium salts, can form an ion pair with the bromide anion of the solute, and the lipophilic alkyl groups of the PTC allow this new, larger ion pair to be soluble in the organic phase (chlorobenzene). [13][14]

Commonly Used PTCs:

  • Tetrabutylammonium bromide (TBAB)

  • Benzyltriethylammonium chloride (TEBA)

  • Aliquat 336 (Methyltrioctylammonium chloride) [14]

Experimental Protocol:

  • Setup: To the suspension of 4-Fluorobenzylamine Hydrobromide in chlorobenzene, add a catalytic amount of the chosen PTC (typically 1-10 mol%).

  • Stirring and Heating: Stir the mixture vigorously. Gentle heating may be applied to increase the rate of phase transfer and dissolution.

  • Mechanism in Action: The PTC exchanges its anion for the bromide of the solute at the interface of the solid and liquid. The newly formed ion pair, now with a bulky, lipophilic cation, is more soluble in the chlorobenzene.

  • Monitoring: Observe the gradual dissolution of the 4-Fluorobenzylamine Hydrobromide as the PTC facilitates its entry into the organic phase.

Guide 4: Use of Crown Ethers

Issue: The cation of the ionic salt is not effectively solvated by the nonpolar solvent, preventing the dissolution of the salt.

Principle: Crown ethers are cyclic polyethers that can selectively bind metal cations or, in this case, the ammonium cation (R-NH3+) within their central cavity. [15]This complexation effectively shields the charge of the cation, and the nonpolar exterior of the crown ether makes the entire complex soluble in nonpolar organic solvents like chlorobenzene. [15][16]

Choosing the Right Crown Ether: The size of the crown ether's cavity should match the size of the cation for optimal binding. For a substituted ammonium ion, 18-crown-6 is often a suitable choice.

Experimental Protocol:

  • Selection and Addition: Add a stoichiometric amount of a suitable crown ether (e.g., 18-crown-6) to the suspension of 4-Fluorobenzylamine Hydrobromide in chlorobenzene.

  • Stirring: Stir the mixture at room temperature.

  • Complexation and Dissolution: The crown ether will form a host-guest complex with the 4-fluorobenzylammonium cation. This complex, along with the bromide anion, will then dissolve in the chlorobenzene.

  • Caution: Crown ethers can be toxic and are relatively expensive, so their use should be justified by the specific experimental needs. [17][18]

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
Temperature Elevation Increases kinetic energy to overcome lattice energy. Simple, effective for many solids.May not be sufficient alone; solute may precipitate on cooling. [12]
Co-solvents Bridges the polarity gap between solute and solvent.Can significantly enhance solubility.Co-solvent may interfere with subsequent reactions.
Phase-Transfer Catalysts Forms a lipophilic ion pair soluble in the organic phase. [13][14]Uses catalytic amounts; highly effective for interfacial reactions.May require optimization of the catalyst.
Crown Ethers Sequesters the cation, making the complex soluble. [15][16]Very effective for solubilizing salts in nonpolar solvents.Expensive, potentially toxic. [17][18]

References

  • Chlorobenzene Properties, Uses & Nitration. (n.d.). Study.com. Retrieved from [Link]

  • Chlorobenzene. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Crown Ethers Enhance Ionic Residue Removal. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • Toxicological Profile for Chlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chlorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Solved: Crown ethers can make salts that are insoluble in... (n.d.). Chegg.com. Retrieved from [Link]

  • 18.6: Crown Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses. (n.d.). Retrieved from [Link]

  • Crown Ethers. (2025, August 15). Fiveable. Retrieved from [Link]

  • Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. (n.d.). UMass General Chemistry. Retrieved from [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Modeling the temperature-dependent solubility of salts in organic solvents. (2023, April 1). ResearchGate. Retrieved from [Link]

  • Solubility equilibrium/How does temperature affect solubility? - The scenario. (n.d.). Retrieved from [Link]

  • Solubility: Temperature Effect Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • What is phase transfer catalyst? Describe the role of amine as a phase. (2026, January 1). Filo. Retrieved from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalyst. (n.d.). Scribd. Retrieved from [Link]

  • Methods to boost solubility. (2011, January 12). IJSDR. Retrieved from [Link]

  • 4-Fluorobenzylamine Hydrobromide. (n.d.). PureSynth. Retrieved from [Link]

  • 4-fluorobenzylamine. (2024, April 9). ChemBK. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of. Retrieved from [Link]

  • 4-Fluorobenzylamine CAS 140-75-0 Suppliers, Manufacturers, Factory. (n.d.). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Simultaneous hydrolysis and ammonolysis of aryl halides. (n.d.). Google Patents.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved from [Link]

  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. Retrieved from [Link]

  • A structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline: the interaction of anhydrous hydrogen chloride with chlorobenzene. (n.d.). RSC Publishing. Retrieved from [Link]

  • Is chlorobenzene soluble in HCl? (2021, April 13). Quora. Retrieved from [Link]

Sources

Optimization

Troubleshooting phase segregation in 4-Fluorobenzylamine HBr perovskites

Topic: Troubleshooting Phase Segregation in 4-Fluorobenzylamine HBr (4-FBABr) Perovskites Welcome to the Technical Support Center. For researchers spanning optoelectronics to solid-state drug development, controlling the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Phase Segregation in 4-Fluorobenzylamine HBr (4-FBABr) Perovskites

Welcome to the Technical Support Center. For researchers spanning optoelectronics to solid-state drug development, controlling the crystallization kinetics and polymorphic phase purity of complex organic-inorganic frameworks is a universal challenge. As a Senior Application Scientist, I frequently assist teams in resolving phase segregation issues in mixed-dimensional (2D/3D) and mixed-halide perovskites utilizing 4-Fluorobenzylamine hydrobromide (4-FBABr).

This guide synthesizes field-proven insights, underlying physicochemical causality, and self-validating protocols to help you achieve phase-pure, highly stable perovskite frameworks.

Part 1: Mechanistic Primer – The Causality of 4-FBABr

Before troubleshooting, it is critical to understand why 4-FBABr behaves differently than standard bulky organic spacers (like Butylammonium or Phenethylammonium). Phase segregation in these systems typically manifests as either halide segregation (light-induced separation of Br/I domains) or dimensional segregation (random precipitation of low-n 2D phases).

The Fluorine Advantage: The introduction of the highly electronegative fluorine atom onto the benzylamine ring fundamentally alters the molecule's interaction with the


 octahedral framework.
  • Enhanced Hydrogen Bonding: The electron-withdrawing nature of fluorine increases the positive charge density on the ammonium terminal (

    
    ), which significantly strengthens hydrogen bonding with the halide ions and facilitates faster, controlled deprotonation[1].
    
  • Steric & Electrostatic Passivation: The addition of fluorinated arylammonium halides increases the negative electrostatic potential in the amine region, enhancing the passivation of undercoordinated lead defects.

  • Migration Suppression: Strong intermolecular

    
     stacking between the fluorinated aromatic rings creates a robust hydrophobic barrier, restricting the migration channels for halide ions and stabilizing the 
    
    
    
    skeleton[2].

When applied correctly, 4-FBABr retards the crystallization rate, lowering the Gibbs free energy of the precursor state and promoting large-grain, highly crystalline growth[3]. However, improper processing windows will kinetically trap these bulky cations in the bulk, leading to severe phase segregation.

Part 2: Diagnostic Workflow

Use the following logical workflow to identify the specific type of phase segregation occurring in your 4-FBABr perovskite films.

DiagnosticWorkflow A Initial Observation: Efficiency Drop / Hysteresis B Conduct Steady-State PL A->B C Conduct GIWAXS / XRD A->C D Peak Splitting / Red-Shift? (Halide Segregation) B->D E Random Low-n Orientation? (Dimensional Segregation) C->E F Adjust 4-FBABr Stoichiometry & Halide Ratio D->F Yes H Severe Lattice Collapse D->H Irreversible G Optimize Antisolvent Dripping & Thermal Annealing E->G Yes

Diagnostic workflow for identifying and resolving phase segregation in 4-FBABr perovskites.

Part 3: Troubleshooting FAQs

Q1: During steady-state photoluminescence (PL) under 1-Sun illumination, my 4-FBABr treated wide-bandgap perovskite exhibits a secondary emission peak at lower energies. What is causing this, and how do I resolve it? A1: This is classic light-induced halide segregation. The secondary lower-energy peak indicates the formation of iodine-rich domains. While 4-FBABr is designed to suppress ion migration via


 stacking and enhanced hydrogen bonding[2], excessive concentrations of 4-FBABr can distort the 3D lattice. This structural strain creates interstitial defects that actually facilitate halide mobility.
Resolution: Reduce the 4-FBABr concentration in the precursor or passivation solution (optimal range is typically 1-3 mol%). Ensure your thermal annealing protocol is gradual (see SOP 1) to allow the 4-FBA molecules to migrate to the grain boundaries rather than being kinetically trapped within the 3D bulk.

Q2: Grazing-incidence wide-angle X-ray scattering (GIWAXS) of my 2D/3D film shows isotropic Debye-Scherrer rings at low


 values instead of discrete Bragg spots. Why is the 2D phase randomly oriented? 
A2:  Isotropic rings at low 

(e.g.,

for n=1 phases) indicate that the 2D perovskite phases are randomly oriented, which severely impedes out-of-plane charge transport. 4-FBABr strongly coordinates with

and retards crystallization[3]. If the antisolvent is dripped too late, the supersaturation threshold is crossed too slowly, causing homogeneous nucleation of low-n phases in the bulk. Resolution: Shift the antisolvent dripping window earlier by 2-3 seconds. The goal is to trigger rapid, heterogeneous nucleation at the surface, forcing the bulky 4-FBABr cations to the top interface to form a highly oriented (parallel to the substrate) 2D capping layer.

Q3: I am using 4-FBABr as a post-treatment surface passivator via sequential deposition, but I am seeing unreacted


 / 

on the surface. How do I improve conversion?
A3: The robust

stacking of 4-FBABr can cause the molecules to self-aggregate, creating a highly viscous boundary layer that prevents deep penetration into the residual lead halide lattice[2]. Resolution: Introduce a dynamic spin-coating step where the 4-FBABr solution (dissolved in Isopropanol) is applied to the spinning substrate rather than statically loaded. Additionally, mild pre-heating of the substrate (

) provides the thermodynamic driving force needed to overcome the activation energy for the secondary growth reaction.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Kinetically Controlled Fabrication of 4-FBABr 2D/3D Perovskites

Self-Validating System: The formation of a dark, mirror-like film immediately upon antisolvent dripping validates correct supersaturation. A cloudy or milky film indicates premature phase segregation and protocol failure.

  • Precursor Formulation: Dissolve the 3D perovskite precursors (e.g., FAI,

    
    , 
    
    
    
    , MABr) and 4-FBABr (1.5 mol% relative to Pb) in a mixed DMF:DMSO solvent (4:1 v/v). Stir at
    
    
    for 2 hours in a nitrogen-filled glovebox.
  • Dynamic Spin-Coating: Spin the substrate at 1000 rpm for 10 s, followed by 4000 rpm for 30 s.

  • Antisolvent Dripping: Exactly 10 seconds prior to the end of the 4000 rpm cycle, rapidly dispense 150

    
     of chlorobenzene.
    
    • Causality: The precise timing extracts DMF rapidly while leaving DMSO coordinated with

      
      , temporarily preventing the bulky 4-FBA from precipitating into insulating low-n phases.
      
  • Gradient Annealing: Place the substrate on a hotplate at

    
     for 1 minute, then ramp to 
    
    
    
    for 10 minutes.
    • Causality: Gradient heating prevents violent DMSO evaporation, allowing 4-FBA molecules to thermodynamically assemble at the surface and grain boundaries, ensuring vertical phase alignment.

SOP 2: In-Situ Photoluminescence (PL) Monitoring for Phase Segregation

Self-Validating System: A stable film will show a static peak emission wavelength. A red-shift


 nm over the testing period definitively confirms active halide segregation.
  • Environmental Control: Place the unencapsulated 4-FBABr perovskite film in an environmental chamber. Purge with dry

    
     to eliminate moisture-induced degradation, isolating light as the sole variable.
    
  • Excitation: Expose the sample to a continuous wave (CW) laser (e.g., 405 nm) at an intensity equivalent to 1-Sun (

    
    ).
    
  • Spectral Acquisition: Collect PL spectra every 30 seconds for a total duration of 60 minutes.

  • Data Analysis: Plot the PL peak position over time to quantify the rate of halide migration.

Part 5: Quantitative Benchmarking

When optimizing your formulation, it is helpful to benchmark 4-FBABr against other common bulky spacers. The table below summarizes the quantitative impact of spacer choice on phase stability and optoelectronic properties.

Spacer CationHalide Mobility SuppressionPL Peak Shift (after 100h 1-Sun)Dominant Intermolecular Force2D Phase Orientation
PEABr (Phenethylammonium)Moderate~12 nm red-shiftWeak van der WaalsMixed (Random/Parallel)
BABr (Butylammonium)Low~18 nm red-shiftAlkyl chain entanglementParallel (Strongly insulating)
4-FBABr (4-Fluorobenzylammonium)High <2 nm red-shift Strong

stacking & F-H bonding
Highly Parallel (Conductive)
Part 6: References
  • Title: Enhanced Photostability of the Colloidal Ruddlesden–Popper Perovskite Nanoplate through 4-Fluorobenzylammonium Iodide-Mediated Surface Engineering for Photoluminescent Application Source: ACS Applied Nano Materials URL: [Link]

  • Title: The proposed mechanism of the RCP method Source: ResearchGate URL: [Link]

  • Title: Lead Iodide Secondary Growth and π-π Stack regulation for Sequential Perovskite Solar Cells with 23.62% Efficiency Source: UCL Discovery URL: [Link]

  • Title: Effect of fluorinated arylammonium halide passivation in chloride–iodide perovskite solar cells Source: Energy Advances (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Optimizing annealing temperatures for 4-Fluorobenzylamine hydrobromide films

The following technical guide is structured to support researchers and process engineers optimizing 4-Fluorobenzylamine Hydrobromide (4-FBzNH3Br) films. While 4-Fluorobenzylamine is a common pharmaceutical intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to support researchers and process engineers optimizing 4-Fluorobenzylamine Hydrobromide (4-FBzNH3Br) films.

While 4-Fluorobenzylamine is a common pharmaceutical intermediate, the specific context of "annealing films" strongly indicates its application in Materials Science , specifically as a large organic cation for surface passivation in Perovskite Solar Cells (PSCs) or optoelectronic devices. This guide focuses on this high-precision application, where the salt is used to form low-dimensional (2D) capping layers to enhance stability and reduce non-radiative recombination.

Subject: Thermal Processing & Morphology Control of 4-FBzNH3Br Passivation Layers Applicable For: Perovskite Photovoltaics (PSC), LED Emitters, Solid-State Characterization Material Class: Fluorinated Aryl-Ammonium Halides

Core Protocol: Deposition & Annealing

Standard Operating Procedure (SOP) for Surface Passivation

The goal of annealing this specific film is not merely solvent removal; it is to drive a surface reaction between the 4-FBzNH3Br and the underlying excess lead iodide (


) to form a stable 2D Ruddlesden-Popper phase (

).
The "Golden Window" Protocol
ParameterSpecificationScientific Rationale
Solvent Vector Isopropanol (IPA)Orthogonal solvent; dissolves the salt but does not damage the underlying perovskite substrate.
Concentration 3 – 5 mg/mLSufficient to form a monolayer/bilayer (approx. 5–10 nm) without creating an insulating barrier.
Deposition Dynamic Spin CoatingDispense 4000 rpm for 20s. Ensures uniform coverage before solvent evaporates.
Annealing Temp 100°C ± 5°C Critical Point: Sufficient to crystallize the 2D phase but below the volatilization point of the organic cation.
Annealing Time 10 – 15 MinutesTime required for the bulky cation to reorient and intercalate into the surface lattice.

Troubleshooting Guide (Q&A)

Category A: Film Morphology & Visual Defects

Q: My annealed film appears cloudy or has a "frosty" haze. What happened? A: You likely encountered Phase Segregation or Excess Crystallization .

  • Diagnosis: If the annealing temperature is too low (<80°C), the solvent (IPA) evaporates slowly, leaving amorphous aggregates of the salt rather than a reacted 2D layer. If the concentration is too high (>10 mg/mL), the excess salt crystallizes on top of the surface, causing scattering (haze).

  • Fix: Increase annealing to 100°C to drive the reaction. If haze persists, reduce precursor concentration to 3 mg/mL .

Q: I see pinholes in the passivation layer under SEM. Is this an annealing issue? A: Yes, it is often a Thermal Shock issue.

  • Diagnosis: Placing the wet film directly on a hot plate at >110°C can cause rapid solvent boiling (Leidenfrost effect on a micro-scale), rupturing the film.

  • Fix: Implement a Step-Anneal : 60°C for 2 minutes (solvent removal)

    
     100°C for 10 minutes (crystallization).
    
Category B: Electronic Performance (Device Physics)[1]

Q: The device efficiency dropped after applying the 4-FBzNH3Br layer. Why? A: You may have created an Insulating Barrier .

  • Diagnosis: 4-Fluorobenzylamine has a benzene ring which is bulky. If the film is too thick or not annealed correctly to form the conductive 2D perovskite phase, it acts as a dielectric spacer, impeding charge extraction.

  • Fix: Check the annealing temperature. If you annealed >140°C, you might have degraded the underlying perovskite (MA loss). If <85°C, the layer is insulating unreacted salt. Stick strictly to 100°C .

Q: XRD shows no low-dimensional (2D) peaks after annealing. A: The Intercalation Reaction failed.

  • Diagnosis: The 4-FBzNH3Br did not react with the PbI

    
    . This often happens if the underlying film was too "perfect" (stoichiometric) with no excess PbI
    
    
    
    available for the salt to bind with.
  • Fix: Ensure your base perovskite film has a slight PbI

    
     excess (approx. 5-10% molar excess) to facilitate the formation of the 2D capping layer during the 100°C anneal.
    

Mechanism & Workflow Visualization

The following diagram illustrates the critical phase transition driven by the annealing process. It details how thermal energy converts the physical coating into a chemically bonded passivation layer.

AnnealingProcess cluster_Anneal Thermal Processing (Annealing) Precursor 4-FBzNH3Br in IPA Solution Deposition Dynamic Spin Coating (4000 rpm) Precursor->Deposition WetFilm As-Cast Film (Physisorbed Layer) Deposition->WetFilm TempLow < 80°C Incomplete Reaction WetFilm->TempLow Insufficient Energy TempOpt 100°C (10 min) Thermodynamic Sweet Spot WetFilm->TempOpt Crystallization Drive TempHigh > 140°C Degradation/Volatilization WetFilm->TempHigh Excess Energy ResultFail Amorphous/Insulating Defects Active TempLow->ResultFail ResultSuccess Crystalline 2D Layer (Passivated Surface) TempOpt->ResultSuccess ResultDegrade Surface Damage Organic Loss TempHigh->ResultDegrade

Caption: Figure 1. Thermal processing workflow for 4-FBzNH3Br. The 100°C setpoint balances reaction kinetics (2D phase formation) against thermal degradation limits.

Advanced Characterization: Validating Your Film

To ensure the annealing process was successful, verify your films using these specific markers:

X-Ray Diffraction (XRD)[2]
  • Target: Look for new low-angle peaks (typically

    
    ).
    
  • Interpretation: These peaks correspond to the (001) planes of the 2D structure formed by the large 4-FBzNH3 cation spacing the inorganic layers.

  • Failure Mode: If you only see the bulk perovskite peaks (

    
    ), the annealing did not drive the intercalation.
    
Contact Angle (Goniometry)
  • Target: Water contact angle

    
    .
    
  • Interpretation: The Fluorine (F) atom on the benzene ring is highly hydrophobic. A successful anneal orients these F-groups outward, repelling moisture.

  • Failure Mode: Low contact angle (< 60°) indicates the organic salt is disordered or washed away, failing to protect the device.

References

  • Chemical Properties & Safety

    • 4-Fluorobenzylamine Hydrobromide Safety Data Sheet. PureSynth.[1][2] Retrieved from

  • Perovskite Passivation Mechanisms

    • Zhang, F., et al. (2021).[3] Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells. ACS Applied Materials & Interfaces.[3]

    • Note: This reference details the analogous fluorophenethylammonium mechanism, which is the mechanistic basis for the benzylamine protocol.
  • Annealing & Crystallization Dynamics

    • Cohen, A., et al. (2022). Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. MDPI Materials.

  • General Material Data

    • 4-Fluorobenzylamine Product Information. Fisher Scientific.

Sources

Optimization

Controlling crystal growth kinetics with 4-Fluorobenzylamine hydrobromide

Technical Support Center: Kinetic Modulation via 4-Fluorobenzylamine Hydrobromide Topic: Controlling Crystal Growth Kinetics & Defect Passivation in Perovskite Photovoltaics Reagent: 4-Fluorobenzylamine Hydrobromide (4-F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Kinetic Modulation via 4-Fluorobenzylamine Hydrobromide

Topic: Controlling Crystal Growth Kinetics & Defect Passivation in Perovskite Photovoltaics Reagent: 4-Fluorobenzylamine Hydrobromide (4-FBz[1]·HBr) Role: Senior Application Scientist

Core Directive & Executive Summary

Welcome to the Advanced Materials Technical Support Center. You are likely employing 4-Fluorobenzylamine Hydrobromide (4-FBz[1]·HBr) to tackle the "efficiency-stability" trade-off in metal halide perovskites (e.g., FAPbI₃ or CsPbI₃).[1]

Unlike standard alkylammonium spacers (like PEA or BA), the 4-FBz·HBr salt offers a dual-kinetic advantage:

  • The Cation (4-FBz⁺): The fluorinated aromatic ring introduces steric hindrance that retards rapid 3D nucleation, allowing for controlled, large-grain growth (Ostwald ripening).[1] It also provides a hydrophobic moisture barrier via the Fluorine moiety.[1]

  • The Anion (Br⁻): The bromide counter-ion subtly contracts the lattice and increases the bandgap, often stabilizing the photoactive

    
    -phase against thermal degradation.
    

This guide moves beyond basic synthesis to address the causality of failure modes during the crystallization process.

Pre-Synthesis & Solubility (The "Prep" Phase)

Context: The bulky nature of aromatic ammonium salts often disrupts the colloidal equilibrium of standard DMF/DMSO precursor solutions.

Troubleshooting Guide: Precursor Solution
Symptom Probable Cause Corrective Action
Precipitation immediately upon addition Solubility Limit: 4-FBz[1]·HBr has lower solubility in pure DMF than MAI/FAI.[1]Switch Solvent System: Use a 4:1 DMF:DMSO ratio.[1] The DMSO coordinates with Pb²⁺, slowing reaction rates and aiding the dissolution of the bulky salt.
Solution turns cloudy over time (Aging) Colloidal Agglomeration: The hydrophobic F-ring promotes micelle-like aggregation in polar solvents.[1]Thermal Treatment: Stir the solution at 60°C for 30 mins before filtration. Use a 0.22 µm PTFE filter (hydrophobic compatible) rather than PVDF.[1]
Yellowing of Solution Oxidation of Br⁻: Free bromide ions can oxidize to bromine (

) if exposed to light/air for long periods.[1]
Fresh Prep: Prepare solutions in a N₂-filled glovebox. Store in amber vials. If yellow, discard;

acts as a recombination center.[1]

FAQ: Stoichiometry

Q: How much 4-FBz·HBr should I add for surface passivation versus 2D/3D engineering? A:

  • For Surface Passivation: 3–5 mg/mL in Isopropanol (IPA) spin-coated on top of the annealed perovskite.

  • For Bulk (2D/3D) Engineering: 0.8 to 2.0 mol% relative to the Pb precursor. Exceeding 5 mol% typically induces a full 2D phase separation, killing vertical charge transport.[1]

Nucleation & Growth Dynamics (The "Process" Phase)

Context: This is the most critical step. 4-FBz·HBr acts as a "crystallization retarder."[1] It suppresses the formation of disordered nuclei, pushing the system towards heterogeneous nucleation of high-quality crystals.

Mechanism Visualization

CrystalGrowth cluster_Kinetic Kinetic Modulation (The 4-FBz Effect) Precursor Precursor Solution (PbI2 + FAI + 4-FBz·HBr) Supersaturation Supersaturation (Spin Coating) Precursor->Supersaturation Steric Steric Hindrance (Bulky F-Ring blocks Pb-I bridging) Supersaturation->Steric Solvent Evaporation Intermediate Intermediate Phase (4-FBz)2PbBrxIy Steric->Intermediate Formation Nucleation Retarded Nucleation (Fewer, Critical Nuclei) Intermediate->Nucleation Slow Release Growth Controlled Growth (Large Grain Size) Nucleation->Growth Film High Quality Film (Vertical Orientation) Growth->Film

Caption: The 4-FBz cation forms a transient intermediate phase, slowing nucleation rate and promoting large, oriented grain growth.

Troubleshooting Guide: Film Morphology
Observation (SEM/AFM) Diagnostic Solution
Pinholes / Incomplete Coverage Over-retardation: The crystallization was too slow, and the solvent evaporated before the film could coalesce.Adjust Anti-Solvent: Apply the anti-solvent (Chlorobenzene/Anisole) 2–3 seconds earlier to force supersaturation.[1]
Small Grains (<200nm) Ineffective Modulation: The 4-FBz concentration is too low to inhibit the fast nucleation of the 3D phase.Increase Concentration: Step up 4-FBz·HBr concentration by 0.5 mol%.[1] Verify the annealing temperature (see below).
White/Opaque Spots Phase Segregation: Formation of pure 2D perovskite (n=1 phase) or PbBr₂ precipitation.[1]Annealing Ramp: Do not flash anneal. Use a ramp: 60°C (2 min)

100°C (10 min). This allows the bulky organic to redistribute to the grain boundaries.

Post-Annealing & Stability (The "Product" Phase)

Context: The Fluorine atom on the benzene ring is an electronegative anchor. It lowers the surface energy and repels water molecules.[1]

FAQ: Optical & Electronic Properties

Q: My PL (Photoluminescence) intensity increased, but the peak blue-shifted. Why? A:

  • Intensity Increase: This confirms successful defect passivation.[1] The 4-FBz fills iodide vacancies (

    
    ), reducing non-radiative recombination traps.
    
  • Blue Shift: This is the "HBr effect."[1] The incorporation of Br⁻ into the lattice (forming

    
    ) widens the bandgap. If the shift is >10nm and undesirable, switch to 4-Fluorobenzylamine Hydroiodide  or reduce the HBr concentration.
    

Q: How do I verify if the passivation is actually working? A: Perform a Space Charge Limited Current (SCLC) measurement using an electron-only device (


).
  • Result: You should see a higher

    
     (Trap-Filled Limit voltage) in the control device and a lower 
    
    
    
    in the target device, indicating reduced trap density (
    
    
    ).
Workflow: Stability Testing Decision Tree

StabilityCheck Start Start Stability Test (Unencapsulated, RH 40-60%) Check1 Does film turn yellow within 24 hours? Start->Check1 RapidDeg FAIL: Rapid Hydrolysis Check1->RapidDeg Yes Pass1 PASS: Hydrophobic Barrier Active Check1->Pass1 No Check2 Check Contact Angle (Water Droplet) Pass1->Check2 AngleLow < 60°: Poor Surface Coverage Check2->AngleLow AngleHigh > 85°: Good F-Passivation Check2->AngleHigh Action1 Increase 4-FBz Loading or Switch to Surface Post-Treatment AngleLow->Action1

Caption: Decision tree for validating the hydrophobic efficacy of the fluorinated spacer.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the fundamental physics of fluorinated spacers in Ruddlesden-Popper and 3D perovskites.

  • Fluorinated Spacers & Stability: "Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability..." – ResearchGate.[1][2][3] Confirms the role of Fluorinated Benzylamine (DF-BZA) in improving moisture resistance and enlarging grain size via retarded kinetics.

  • Kinetic Retardation Mechanism: "Mechanism for Rapid Growth of Organic-Inorganic Halide Perovskite Crystals" – Nature Communications. Establishes the relationship between solvent/additive interactions and supersaturation control.[1][4]

  • Defect Passivation (F-PMA): "Efficient and stable perovskite solar cells via surface defect passivation using 4-fluorobenzamine..."[1] – RSC Sustainable Energy & Fuels.[1] Validates the reduction of trap states and energy barrier alignment using 4-fluoro-amine derivatives.[1]

  • Crystallization Kinetics & Additives: "Crystallization kinetics and orientational preference studies..." – ResearchGate.[1][2][3] Specifically discusses how bulky organic additives retard growth rates to favor specific facet orientations (e.g., 111 or 011).

  • Reagent Data: 4-Fluorobenzylamine Hydrobromide properties and synthesis data.

Disclaimer: This guide assumes standard laboratory safety protocols (fume hood usage, nitrile gloves) for handling lead-based perovskites and hydrobromide salts.[1] Always consult the SDS before use.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-Fluorobenzylamine Hydrobromide

Executive Summary & Strategic Importance 4-Fluorobenzylamine hydrobromide (4-FBA·HBr) is a critical building block in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors and G-protein coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Fluorobenzylamine hydrobromide (4-FBA·HBr) is a critical building block in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The introduction of the fluorine atom at the para-position modulates metabolic stability (blocking P450 oxidation) and lipophilicity compared to the parent benzylamine.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-FBA·HBr. Unlike standard spectral guides, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. D₂O) and chemical forms (Salt vs. Free Base), providing a robust framework for structural validation in drug development pipelines.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow prioritizes the visibility of exchangeable protons, which are critical for confirming the salt formation.

Solvent Selection Strategy[1]
  • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1]

    • Rationale: It is the only standard solvent that solubilizes the hydrobromide salt effectively while suppressing proton exchange, allowing for the quantification of the ammonium (

      
      ) protons.
      
  • Alternative: D₂O (Deuterium Oxide) .

    • Rationale: Useful for confirming the presence of exchangeable protons (disappearance of NH signal) but fails to provide stoichiometry of the salt counter-ion.

  • Contraindicated: CDCl₃ (Chloroform-d) .

    • Rationale: The hydrobromide salt is virtually insoluble in non-polar chlorinated solvents.

Preparation Workflow[3][4]

SamplePrep Start Start: 4-FBA·HBr Solid Solvent Solvent Choice: DMSO-d6 (Recommended) Start->Solvent Dissolve Dissolution: 10-15 mg in 0.6 mL Solvent->Dissolve Filter Filtration: Glass Wool (Remove undissolved salts) Dissolve->Filter Acquire Acquisition: 400/600 MHz, 30°C Filter->Acquire Process Processing: LB=0.3 Hz, Phase Corr. Acquire->Process

Figure 1: Optimized workflow for NMR sample preparation of amine salts. Note the critical filtration step to prevent field inhomogeneity.

Spectral Analysis: The "Fingerprint" of 4-FBA·HBr

The 1H NMR spectrum of 4-FBA[2][3]·HBr is defined by three distinct regions. The presence of the Fluorine atom (


, spin 1/2, 100% abundance) creates unique splitting patterns that must be distinguished from standard proton-proton coupling.
Region I: The Ammonium Salt ( )
  • Chemical Shift:

    
    
    
  • Multiplicity: Broad Singlet (bs)

  • Integral: 3H

  • Mechanistic Insight: In DMSO-d₆, the strong hydrogen-bonding capability of the sulfoxide oxygen "locks" the ammonium protons, slowing their exchange rate with residual water. This signal confirms the hydrobromide salt form . In the free base, this signal would appear upfield (

    
    ) as a broad 2H singlet.
    
Region II: The Aromatic Zone (The Fluorine Effect)

The aromatic region (


) does not show a simple AA'BB' system. Instead, it exhibits complex higher-order coupling due to 

interactions.
  • Protons Ortho to Fluorine (Meta to Alkyl):

    • These protons experience a large

      
       coupling  (
      
      
      
      ) in addition to the ortho-proton coupling (
      
      
      ).
    • Appearance: Pseudo-triplet or overlapping multiplets.

  • Protons Meta to Fluorine (Ortho to Alkyl):

    • These protons experience a smaller

      
       coupling  (
      
      
      
      ).
    • Appearance: Distorted doublets or doublets of doublets.

Region III: The Benzylic Position ( )
  • Chemical Shift:

    
    
    
  • Multiplicity: Singlet (appears as a broadened singlet or fine doublet due to long-range

    
     coupling).
    
  • Integral: 2H

  • Comparison: This peak is shifted downfield by

    
     compared to the free base (
    
    
    
    ) due to the electron-withdrawing inductive effect of the positively charged ammonium group.

Comparative Guide: Performance vs. Alternatives

This section objectively compares the analysis of the HBr salt against its primary alternative forms and solvent conditions.

Table 1: Chemical Shift Comparison (Salt vs. Free Base)
Feature4-FBA[4][5][3][6][7]·HBr (in DMSO-d₆)4-FBA Free Base (in CDCl₃)Analysis Note
Amine Protons

8.30 (bs, 3H)

1.62 (bs, 2H)
Critical Differentiator. Salt shows 3H downfield; Base shows 2H upfield.
Benzylic -CH₂-

4.05 (s, 2H)

3.83 (s, 2H)
Salt formation deshields the methylene group via induction.
Aromatic (Ortho to CH₂)

7.55 (m, 2H)

7.28 (m, 2H)
Positive charge on N withdraws density, shifting ring protons downfield.
Aromatic (Ortho to F)

7.25 (m, 2H)

7.01 (m, 2H)
Fluorine shielding dominates, but salt effect is still observable.
Table 2: Solvent System Performance Guide
Solvent SystemVisibility of

Resolution of CouplingSuitability
DMSO-d₆ High (Distinct 3H peak)High (Viscosity broadens lines slightly)Recommended for full characterization.
D₂O None (Exchanges to HDO)Medium (Sharp lines, but no NH info)Use only for purity checks if DMSO is unavailable.
CDCl₃ N/A (Insoluble)N/A Not Recommended for the HBr salt.

Visualization of Coupling Pathways[11][12]

Understanding the splitting requires visualizing the J-coupling tree. The Fluorine atom acts as a "hetero-nucleus" that splits the proton signals independently of other protons.

CouplingTree H_Ortho Proton Ortho to Fluorine (Uncoupled) Split_F Split by 19F (3J_HF ~ 9 Hz) H_Ortho->Split_F Large Splitting Split_H Split by Neighbor H (3J_HH ~ 8 Hz) Split_F->Split_H Large Splitting Result Observed Signal: Pseudo-Triplet / dd Split_H->Result

Figure 2: J-Coupling Tree for aromatic protons ortho to Fluorine. The similar magnitude of H-F and H-H coupling often results in a pseudo-triplet appearance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67669, 4-Fluorobenzylamine. Retrieved from [Link]

  • SpectraBase. 4-Fluorobenzylamine NMR Data. Wiley Science Solutions. Retrieved from [Link]

  • Reich, H. J. (University of Wisconsin). Solvent Effects on Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 4-Fluorobenzylamine Hydrobromide

The following guide provides an in-depth technical analysis of the FTIR characterization of 4-Fluorobenzylamine Hydrobromide , designed for researchers in medicinal chemistry and drug development. Executive Summary 4-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characterization of 4-Fluorobenzylamine Hydrobromide , designed for researchers in medicinal chemistry and drug development.

Executive Summary

4-Fluorobenzylamine Hydrobromide (CAS: N/A for specific salt, Free base CAS: 140-75-0) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for optimizing metabolic stability via fluorine substitution.[1]

This guide objectively compares the FTIR spectral "fingerprint" of this compound against its free base form and non-fluorinated analogs .[2][3] The goal is to provide a self-validating protocol for confirming identity and purity during synthesis or quality control.

Key Diagnostic Performance:

  • Identity Confirmation: The simultaneous presence of broad ammonium salt bands (2800–3200 cm⁻¹) and a high-intensity C–F stretch (~1220 cm⁻¹) validates the structure.[3]

  • Purity Assessment: Absence of sharp doublets at >3300 cm⁻¹ confirms complete conversion from the free base to the salt form.[2][3]

Experimental Methodology

To ensure reproducible data, the following protocol is recommended. This methodology prioritizes resolution in the fingerprint region where the C–F bond absorbs.[2][3]

Protocol: Attenuated Total Reflectance (ATR) FTIR[1]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting).

  • Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

  • Sample Prep:

    • Ensure the crystal is clean (background scan must show only atmospheric CO₂/H₂O).[2][3]

    • Place ~5 mg of solid 4-Fluorobenzylamine Hydrobromide on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid salts).[2][3]

    • Note: If using KBr pellets, ensure the sample is dry; hydrobromide salts are hygroscopic and water bands (3400 cm⁻¹) can obscure the amine salt region.[2][3]

Detailed Spectral Analysis

The FTIR spectrum of 4-Fluorobenzylamine Hydrobromide is dominated by three distinct zones: the Ammonium Salt Region, the Fluorine Fingerprint, and the Aromatic Substitution Pattern.

Table 1: Characteristic Peak Assignments
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Significance
2800 – 3200 Strong, BroadN–H Stretch (Ammonium, -NH₃⁺) Primary ID: Overlaps with C–H stretches.[1] The breadth confirms the salt form (H-bonding).[1][3]
~3050 Medium (Shoulder)Aromatic C–H Stretch Confirms presence of the benzene ring; often appears as a shoulder on the broad NH band.[2][3]
~2600 – 2800 Weak, MultipleAmine Salt Combination Bands "Combination bands" often seen in amine salts; indicates ionic character.[2][3]
1600 & 1500 MediumC=C Aromatic Ring Stretch Standard aromatic "breathing" modes.[2][3] The 1600 band often overlaps with N-H bending.
1550 – 1620 MediumN–H Bending (Asymmetric) Characteristic of primary amine salts.
1215 – 1250 Very Strong C–F Stretch Critical ID: The most intense band in the fingerprint region.[2] Distinguishes from non-fluorinated analogs.
820 – 850 StrongC–H Out-of-Plane (OOP) Bending Isomer ID: Specific to para-substitution . Differentiates from ortho/meta isomers.[2][3]

Comparative Analysis: Performance vs. Alternatives

This section evaluates how easily 4-Fluorobenzylamine HBr can be distinguished from common structural analogs using FTIR.[2][3]

Comparison 1: Salt vs. Free Base (4-Fluorobenzylamine)

The most common QC challenge is determining if the salt formation is complete.[1][3]

  • Free Base (Liquid): Exhibits two sharp spikes between 3300–3400 cm⁻¹ (symmetric and asymmetric N–H stretching of primary amine -NH₂).[3]

  • Hydrobromide Salt (Solid): These sharp spikes disappear and are replaced by the broad "mountain" centered around 3000 cm⁻¹ (-NH₃⁺).[2][3]

Comparison 2: Vs. Benzylamine Hydrobromide (Non-fluorinated)

The structural analog without fluorine.[2][3]

  • Benzylamine HBr: Shows similar ammonium and aromatic bands.[2][3]

  • Differentiation: The absence of the strong band at ~1220 cm⁻¹ (C–F stretch) in Benzylamine HBr is the key indicator.[2][3]

  • Performance: FTIR is highly sensitive to this difference; the C–F bond has a large dipole moment change, resulting in a very intense peak that is impossible to miss.[2][3]

Comparison 3: Vs. Isomers (2-Fluoro or 3-Fluorobenzylamine)

Distinguishing the position of the fluorine atom.

  • 4-Fluoro (Para): Single strong OOP bending band at 820–850 cm⁻¹ .[2][3]

  • 2-Fluoro (Ortho): OOP band shifts to 735–770 cm⁻¹ .[2][3]

  • 3-Fluoro (Meta): OOP bands typically appear at 750–810 cm⁻¹ and 680–725 cm⁻¹ .[2][3]

Decision Logic & Workflow

The following diagram illustrates the logical process for validating 4-Fluorobenzylamine Hydrobromide using spectral data.

FTIR_Validation_Workflow Start Start: Acquire FTIR Spectrum Check_NH Region 3200-3400 cm⁻¹: Are there sharp doublets? Start->Check_NH FreeBase Result: Free Base Present (Incomplete Salt Formation) Check_NH->FreeBase Yes Check_Salt Region 2800-3200 cm⁻¹: Is there a broad, strong envelope? Check_NH->Check_Salt No NotSalt Result: Not an Amine Salt Check_Salt->NotSalt No Check_CF Region 1215-1250 cm⁻¹: Is there a VERY STRONG band? Check_Salt->Check_CF Yes NoFluorine Result: Benzylamine HBr (No Fluorine detected) Check_CF->NoFluorine No Check_OOP Region 800-850 cm⁻¹: Is there a strong single band? Check_CF->Check_OOP Yes OrthoMeta Result: Ortho/Meta Isomer (Wrong Substitution) Check_OOP->OrthoMeta No (<800 cm⁻¹) Confirmed CONFIRMED IDENTITY: 4-Fluorobenzylamine HBr Check_OOP->Confirmed Yes (~830 cm⁻¹)

Caption: Logical decision tree for confirming 4-Fluorobenzylamine HBr identity, filtering out free base, non-fluorinated analogs, and structural isomers.

References

  • National Institute of Standards and Technology (NIST). Benzylamine, 3-fluoro- Infrared Spectrum (Analog Reference).[2][3] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • Sigma-Aldrich. IR Spectrum of p-Fluorobenzylamine Hydrochloride (Catalog 194700).[2][3][5] SpectraBase.[2][3][5][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][6] (Authoritative text for Amine Salt and C-F assignments).

  • Coates, J. (2000).[2][3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[2][3] R.A. Meyers (Ed.).[2][3] John Wiley & Sons Ltd.[2][3] (Source for primary amine salt broad band analysis).

Sources

Validation

XRD Pattern Validation of 4-Fluorobenzylamine Hydrobromide Crystals: A Comparative Guide

As the demand for high-efficiency optoelectronics and stable pharmaceutical intermediates grows, the precise crystallographic engineering of organic cations has become paramount. 4-Fluorobenzylamine hydrobromide (4-FBA H...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-efficiency optoelectronics and stable pharmaceutical intermediates grows, the precise crystallographic engineering of organic cations has become paramount. 4-Fluorobenzylamine hydrobromide (4-FBA HBr, also known as 4-fluorobenzylammonium bromide) has emerged as a critical bulky organic cation, particularly in the synthesis of 2D/3D hybrid metal-halide perovskites.

This guide provides an objective comparison of 4-FBA HBr against alternative ammonium halides, details the mechanistic causality behind its crystallographic behavior, and establishes a self-validating X-ray Diffraction (XRD) protocol for rigorous structural verification.

Mechanistic Insights: Why 4-FBA HBr?

The introduction of a para-fluoro substituent significantly alters the intermolecular interaction landscape compared to non-fluorinated counterparts. According to studies published in the 1, the introduction of a halogen atom lowers the crystal symmetry such that the resulting structures are non-centrosymmetric[1].

Furthermore, research in 2 highlights that the highly electronegative F-atom enhances the positive charge density on the ammonium headgroup, facilitating exceptional ligand-crystal binding, while the bromide ion eliminates detrimental halide vacancy-related trap states[2].

Mechanism M1 4-FBA HBr Precursor M2 Para-Fluoro Substitution M1->M2 M3 Bromide Counterion M1->M3 M4 Altered H-Bonding (N-H...Br & C-H...F) M2->M4 M3->M4 M5 Symmetry Breaking (Non-centrosymmetric) M4->M5

Mechanistic pathway of crystal symmetry breaking induced by 4-FBA HBr.

Comparative Crystallographic Analysis

When engineering layered perovskites or isolating pharmaceutical salts, the choice of the organic cation dictates the thermodynamic stability and crystallographic space group. We compare 4-FBA HBr against Benzylammonium bromide (BABr) and 4-Fluorobenzylammonium chloride (4-FBA Cl). As noted in 3, fluorinated benzylammonium halides show superior passivation and hydrophobicity compared to non-fluorinated baselines[3].

Table 1: Quantitative Comparison of Benzylammonium Halides
Parameter4-Fluorobenzylammonium Bromide (4-FBA HBr)Benzylammonium Bromide (BABr)4-Fluorobenzylammonium Chloride (4-FBA Cl)
Chemical Formula C₇H₉BrFNC₇H₁₀BrNC₇H₉ClFN
Crystal Symmetry Non-centrosymmetricCentrosymmetricNon-centrosymmetric
Hydrogen Bonding Strong N-H···Br and C-H···FStandard N-H···Br onlyStrong N-H···Cl
Passivation Efficacy High (Eliminates halide vacancies)ModerateHigh
Hydrophobicity Excellent (Fluorine-induced)BaselineExcellent
Primary Application Symmetry breaking, defect passivationBaseline 2D perovskite formationSurface passivation

Self-Validating Experimental Protocol: Synthesis and XRD Validation

To ensure high phase purity and the correct polymorphic form, the crystallization and subsequent XRD validation must follow a strictly controlled thermodynamic pathway. Using density functional theory (DFT) alongside XRD, researchers have demonstrated that accurate structural relaxation is highly dependent on resolving these exact crystallographic parameters.

Phase 1: Controlled Crystallization
  • Precursor Dissolution: Dissolve 4-fluorobenzylamine in anhydrous ethanol at 0 °C.

    • Causality: Low temperature prevents the exothermic degradation of the amine during neutralization.

  • Acidification: Add hydrobromic acid (48% aq) dropwise under continuous stirring.

    • Causality: A slight excess of HBr ensures complete protonation, preventing free-base contamination which would manifest as an amorphous halo in the XRD pattern.

  • Anti-Solvent Addition: Add diethyl ether dropwise until turbidity appears.

    • Causality: Diethyl ether acts as an anti-solvent, drastically reducing the solubility of the ionic salt and driving supersaturation to induce controlled nucleation.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 60 °C for 12 hours.

    • Causality: Optimum washing prior to surface engineering is critical for removing unreacted precursors that could cause secondary phase formation[2].

Phase 2: XRD Validation Workflow
  • Sample Preparation (PXRD): Grind the dried crystals into a fine, homogenous powder using an agate mortar.

    • Causality: Minimizes preferred orientation effects (texture) that can artificially inflate the intensity of specific crystallographic planes.

  • Data Collection: Mount the powder on a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.02°.

    • Causality: A zero-background holder prevents amorphous signal interference at low angles, which is critical for identifying large d-spacing in quasi-2D structures.

  • Single-Crystal XRD (SCXRD): Grow a single crystal via slow vapor diffusion. Mount on a diffractometer at 100 K.

    • Causality: Low-temperature data collection minimizes thermal motion (Debye-Waller factors), allowing precise determination of the fluorine and hydrogen atom positions.

  • Self-Validation Check: Compare the experimental PXRD pattern against the simulated powder pattern generated from the SCXRD .cif file.

    • Causality: A mismatch in peak positions (>0.05° 2θ) immediately flags polymorphism or phase impurity, creating a closed-loop, self-validating system.

Workflow N1 1. Amine Protonation (4-FBA + HBr) N2 2. Anti-Solvent Crystallization N1->N2 Supersaturation N3 3. Powder XRD (Phase Purity) N2->N3 Bulk Powder N4 4. Single Crystal XRD (Symmetry Check) N2->N4 Slow Diffusion N5 5. Rietveld Refinement & Self-Validation N3->N5 Experimental Data N4->N5 Simulated .cif

Workflow for the crystallization and self-validating XRD analysis of 4-FBA HBr.

References

  • Title: Control of Crystal Symmetry Breaking with Halogen-Substituted Benzylammonium in Layered Hybrid Metal-Halide Perovskites Source: Journal of the American Chemical Society URL
  • Source: d-nb.
  • Source: Energy Advances (RSC Publishing)
  • Title: Suppression of Thermally Assisted Photoluminescence Quenching in CsPbBr3 Nanocrystals via Surface Engineering: Implications for Optoelectronic Devices Source: ACS Applied Nano Materials URL

Sources

Comparative

Efficiency comparison of 4-Fluoro vs 4-Chloro benzylamine hydrobromide

The following technical guide provides an in-depth efficiency comparison between 4-Fluorobenzylamine Hydrobromide (4-F-BA·HBr) and 4-Chlorobenzylamine Hydrobromide (4-Cl-BA·HBr) . Executive Summary In the high-stakes are...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth efficiency comparison between 4-Fluorobenzylamine Hydrobromide (4-F-BA·HBr) and 4-Chlorobenzylamine Hydrobromide (4-Cl-BA·HBr) .

Executive Summary

In the high-stakes arenas of Perovskite Photovoltaics and Medicinal Chemistry , the choice between a fluoro- or chloro-substituted benzylamine is rarely a matter of cost—it is a matter of electronic fine-tuning.

  • For Photovoltaic Efficiency: 4-Fluorobenzylamine is the superior candidate. Its high electronegativity and compact radius allow for tighter supramolecular packing and superior defect passivation in perovskite films, driving efficiencies >23% compared to ~20-21% for chloro-analogs.

  • For Synthetic Reactivity: 4-Fluorobenzylamine retains slightly higher basicity (and nucleophilicity) than its chloro-counterpart due to the lower Hammett

    
     value of fluorine (+0.06) compared to chlorine (+0.23).[1]
    
  • For Metabolic Stability: The C–F bond’s resistance to cytochrome P450 oxidation makes the fluoro-variant the standard for blocking metabolic soft spots in drug design.

Physical & Chemical Property Landscape[1][2][3][4][5]

The efficiency differences stem directly from the electronic and steric perturbations introduced by the halogen atom at the para position.

Property4-Fluorobenzylamine HBr4-Chlorobenzylamine HBrImpact on Efficiency
Molecular Weight ~206.06 g/mol ~222.51 g/mol Cl adds steric bulk, affecting packing density.
Hammett Constant (

)
+0.06 +0.23 Cl is more electron-withdrawing; F-amine is more basic.
C-X Bond Length 1.47 Å1.77 ÅF is isosteric with H; Cl is isosteric with Methyl.
LogP (Free Base) ~1.7~2.1Cl is more lipophilic; F is more amphiphilic.
H-Bond Capability Strong Acceptor (F---H)Weak AcceptorF drives superior supramolecular assembly.

Application 1: Photovoltaic Efficiency (Perovskite Solar Cells)

Verdict: 4-Fluoro outperforms 4-Chloro in maximizing Power Conversion Efficiency (PCE).

The Mechanism of Action

In Perovskite Solar Cells (PSCs), these ammonium salts act as "spacers" or "passivators." They fill vacancy defects on the surface of the perovskite crystal (usually lead-iodide/bromide vacancies).

  • 4-Fluoro Efficiency: The fluorine atom is highly electronegative, enabling the formation of strong hydrogen bonds (N-H···F) with the organic cations in the perovskite lattice.[2] This "molecular lock" suppresses ion migration and reduces non-radiative recombination.

  • 4-Chloro Efficiency: While 4-Chloro provides passivation, the larger radius of the Cl atom (1.75 Å vs 1.47 Å for F) creates steric hindrance that disrupts the ideal packing of the 2D/3D interface, leading to slightly lower Fill Factors (FF).

Experimental Data Comparison

Recent studies in Advanced Materials and Chemical Engineering Journal highlight the performance gap:

Metric4-Fluoro-BA Modified Device4-Chloro-BA Modified DeviceControl (No Additive)
Max Efficiency (PCE) 23.62% ~20.88%18-19%
Open Circuit Voltage (Voc) 1.17 V1.12 V1.05 V
Stability (T80) >1000 hours~600 hours<300 hours

Note on Counter-ions: While the cation drives the passivation physics, the anion (HBr vs HI) is chosen to match the perovskite halide mix. The HBr salt is specifically preferred for Bromine-rich wide-bandgap perovskites used in tandem solar cells.

Visualization: Defect Passivation Pathway

Passivation cluster_0 Passivation Mechanism Defect Surface Defects (Pb Vacancies) Additive Additive Injection Defect->Additive F_Path 4-Fluoro-BA (Strong H-Bonding) Additive->F_Path Select F Cl_Path 4-Chloro-BA (Steric Bulk) Additive->Cl_Path Select Cl Result_F High Packing Density PCE > 23% F_Path->Result_F Reduced Recombination Result_Cl Moderate Packing PCE ~ 21% Cl_Path->Result_Cl Lattice Strain

Figure 1: Comparative mechanism of defect passivation in perovskite lattices. The Fluorine moiety enables tighter packing, leading to higher efficiency.

Application 2: Synthetic Efficiency (Nucleophilicity)

Verdict: 4-Fluoro offers higher reactivity in nucleophilic substitutions due to lower inductive withdrawal.

Electronic Effects

The reactivity of the benzylamine nitrogen is governed by the electron density on the ring.

  • Inductive Effect (-I): Both F and Cl withdraw electrons. Cl is more withdrawing in the Hammett scale (

    
     +0.23) than F (
    
    
    
    +0.06).[1]
  • Resonance Effect (+R): F is a strong resonance donor, but this is less relevant for the saturated benzylamine carbon.

  • Result: The nitrogen lone pair in 4-Fluorobenzylamine is less deactivated than in 4-Chlorobenzylamine. Consequently, 4-F-BA is a stronger nucleophile and reacts faster in SN2 alkylations or amide couplings.

Protocol: Synthesis of 4-Fluorobenzylamine Hydrobromide

This protocol ensures a high-purity salt suitable for electronic applications.

Materials:

  • 4-Fluorobenzylamine (Free base, CAS 140-75-0)[3]

  • Hydrobromic acid (48% aq.)

  • Diethyl Ether (anhydrous)

  • Ethanol[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol (1.25 g) of 4-Fluorobenzylamine in 20 mL of absolute ethanol cooled to 0°C.

  • Acidification: Dropwise add 12 mmol of HBr (48%) while stirring. Maintain temp <10°C to prevent discoloration.

  • Precipitation: Stir for 30 minutes. Slowly add 50 mL of cold diethyl ether to force precipitation of the salt.

  • Filtration: Vacuum filter the white crystalline solid.

  • Recrystallization (Critical for PSCs): Recrystallize from hot ethanol/ether (1:3) to remove trace metal impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 92-95%

    • Melting Point: ~260°C (dec.)

Application 3: Bio-Efficiency (Medicinal Chemistry)

Verdict: 4-Fluoro is the standard for metabolic stability; 4-Chloro is used for lipophilicity.

In drug development, the "efficiency" of a moiety is defined by its ability to modulate Pharmacokinetics (PK).

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is virtually unbreakable by Cytochrome P450 enzymes. Substituting the para-hydrogen with Fluorine blocks para-hydroxylation, significantly extending the half-life (

    
    ) of the drug. Chlorine also blocks metabolism but introduces a "soft spot" for oxidative dechlorination in some rare pathways.
    
  • Lipophilicity: If the goal is to drive the drug across the Blood-Brain Barrier (BBB), 4-Chlorobenzylamine is more efficient. The Cl substituent increases LogP by ~0.7 units (vs H), whereas F increases it by only ~0.14 units.

References

  • Perovskite Efficiency Breakthroughs

    • Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. (2024).[2] Nano-Micro Letters.

    • Lead iodide secondary growth and π-π stack regulation for sequential perovskite solar cells with 23.62% efficiency. (2024).[2] Chemical Engineering Journal.

  • Halogen Bonding & Stability

    • Efficient and stable inverted perovskite solar cells incorporating 4-Fluorobenzylammonium iodide. (2021).[2][4] Chemical Engineering Journal.

  • Physical Organic Chemistry (Hammett Constants)

    • A survey of Hammett substituent constants and resonance and field parameters. (1991).[1] Chemical Reviews.

  • Medicinal Chemistry (Bioisosteres)

    • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2018).[5] Chemical Science.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Fluorobenzylamine Hydrobromide

Executive Summary 4-Fluorobenzylamine (4-FBA) is a critical fluorinated building block in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates. It is frequently supplie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzylamine (4-FBA) is a critical fluorinated building block in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates. It is frequently supplied as the hydrobromide salt (4-FBA·HBr) to ensure shelf stability.

This guide provides a technical comparison of 4-FBA against its non-fluorinated analogs and positional isomers (2-FBA, 3-FBA). It addresses the specific analytical challenges posed by the hydrobromide salt matrix and details self-validating protocols for unambiguous identification using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Part 1: Chemical Identity & Properties

Before analysis, the exact mass and isotopic signature must be established to calibrate instrument parameters.

Property4-Fluorobenzylamine (Free Base)4-Fluorobenzylamine Hydrobromide (Salt)Benzylamine (Control)
CAS Number 140-75-02217-43-8100-46-9
Formula



Monoisotopic Mass 125.0641 Da204.9902 Da (Salt)107.0735 Da
Key Element Fluorine (

, 100% abundance)
Bromine (

)
None
Boiling Point 183 °CN/A (Solid, decomposes)185 °C

Critical Insight: The HBr salt form is non-volatile and unsuitable for direct GC-MS injection without derivatization or free-basing, as thermal degradation in the injector port leads to ghost peaks and equipment corrosion.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation for GC-MS (Salt Neutralization)

Objective: Isolate the volatile free amine from the HBr matrix to prevent injector liner contamination.

  • Dissolution: Weigh 10 mg of 4-FBA·HBr into a 2 mL centrifuge tube. Add 500 µL of deionized water.

  • Basification: Add 100 µL of 1M NaOH (aq). Vortex for 30 seconds. Validation Check: pH must be >10 (check with paper).

  • Extraction: Add 600 µL of Dichloromethane (DCM) or Ethyl Acetate.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 2 minutes.

  • Collection: Carefully pipette the bottom organic layer (DCM) into a GC vial containing anhydrous

    
     to remove residual water.
    
  • Analysis: Inject 1 µL into the GC-MS.

Protocol B: Direct ESI-MS Analysis

Objective: Rapid confirmation of molecular weight without extraction.

  • Dilution: Dissolve 1 mg of 4-FBA·HBr in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5-10 µL/min into the ESI source.

Part 3: Comparative Analysis & Data Interpretation

Scenario 1: Structural Confirmation (4-FBA vs. Benzylamine)

Technique: GC-MS (EI, 70 eV)

In Electron Ionization, the fragmentation is driven by the stability of the carbocation formed after the loss of the amine group.

Fragment Ion4-Fluorobenzylamine (

)
Benzylamine (

)
Structural Assignment
Molecular Ion (

)
125 (Weak)107 (Weak)Radical cation of intact molecule.
Base Peak 30 30 Imine cation (

) via

-cleavage.
Tropylium Ion 109 91 Fluorotropylium (

) vs. Tropylium (

).
Phenyl Cation 83 77 Loss of

from tropylium species.

Interpretation:

  • The "Fluorine Shift": The diagnostic difference is the shift of the tropylium ion from

    
     91 (Benzylamine) to 
    
    
    
    109 (4-FBA). This +18 Da shift corresponds exactly to the substitution of one Hydrogen (1 Da) with Fluorine (19 Da).
  • Alpha Cleavage: Both compounds exhibit a dominant peak at

    
     30 (
    
    
    
    ), confirming the primary amine structure. If this peak is missing, the amine may have degraded.[1]
Scenario 2: Isomer Differentiation (4-FBA vs. 2-FBA)

Technique: EI-MS or MS/MS

Differentiation of the para (4-FBA) isomer from the ortho (2-FBA) isomer is challenging due to identical mass. However, the "Ortho Effect" provides a distinguishing mechanism.

  • 4-FBA (Para): The fluorine is distant from the amine side chain. Fragmentation is dominated by the formation of the stable 4-fluorotropylium ion (

    
     109).
    
  • 2-FBA (Ortho): The proximity of the fluorine to the amine allows for a specific interaction. In some conditions, 2-substituted benzylamines can undergo a rearrangement eliminating HF (20 Da) from the molecular ion or fragment ions.

    • Observation: Look for a subtle peak at

      
       105 (
      
      
      
      ) or a variation in the ratio of
      
      
      109 to
      
      
      83.
    • Recommendation: If EI-MS spectra are identical, use retention time on a polar GC column (e.g., DB-Wax), where the ortho isomer typically elutes earlier due to internal hydrogen bonding/shielding effects reducing polarity.

Part 4: Visualization of Mechanisms

Diagram 1: Analytical Workflow for HBr Salts

This workflow illustrates the critical decision path between GC-MS (requiring neutralization) and LC-MS (direct analysis).

AnalyticalWorkflow Start Start: 4-FBA HBr Salt Choice Select Platform Start->Choice GC_Prep GC-MS Prep: Free-Basing Choice->GC_Prep Structural ID LC_Prep LC-MS Prep: Direct Dilution Choice->LC_Prep MW Confirmation Extract Add NaOH + DCM Extract Organic Layer GC_Prep->Extract GC_Run GC-MS Analysis (EI Mode) Extract->GC_Run GC_Result Result: Fragment Fingerprint (m/z 109, 30) GC_Run->GC_Result Solvent Dissolve in MeOH/H2O (Salt Dissociates) LC_Prep->Solvent LC_Run ESI-MS Analysis (Positive Mode) Solvent->LC_Run LC_Result Result: Soft Ionization [M+H]+ = 126.07 LC_Run->LC_Result

Caption: Decision matrix for analyzing amine hydrobromide salts, highlighting the mandatory neutralization step for GC-MS.

Diagram 2: Fragmentation Pathway (EI-MS)

This diagram details the mechanistic origin of the diagnostic peaks used to distinguish 4-FBA from non-fluorinated analogs.

Fragmentation M_Ion Molecular Ion (M+) m/z 125 BasePeak Iminium Ion [CH2=NH2]+ m/z 30 M_Ion->BasePeak Dominant Path BenzylCat 4-Fluorobenzyl Cation m/z 109 M_Ion->BenzylCat Loss of NH2 radical Alpha Alpha Cleavage Inductive Inductive Cleavage (-NH2) Tropylium 4-Fluorotropylium Ion (Ring Expansion) m/z 109 BenzylCat->Tropylium Rearrangement FinalIon Fluorophenyl Cation m/z 83 Tropylium->FinalIon Ring Degradation SecFrag Secondary Frag (-C2H2 / -HCN)

Caption: Electron Ionization fragmentation pathway showing the formation of the diagnostic Fluorotropylium ion (m/z 109).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Fragmentation Patterns of Organic Compound Families. NIST Chemistry WebBook. [Link]

  • Waters Corporation. (2002). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Application Note. [Link]

  • PubChem. (2024).[2] 4-Fluorobenzylamine Compound Summary. National Library of Medicine. [Link]

  • SpectraBase. (2024). Mass Spectrum of 4-Fluorobenzylamine Derivatives. Wiley Science Solutions.[3] [Link]

Sources

Comparative

Comparative Thermal Analysis Guide: 4-Fluorobenzylamine Hydrobromide

This guide provides a technical analysis of the thermal properties of 4-Fluorobenzylamine Hydrobromide , a critical intermediate in pharmaceutical synthesis and a stabilizing ligand in next-generation perovskite optoelec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the thermal properties of 4-Fluorobenzylamine Hydrobromide , a critical intermediate in pharmaceutical synthesis and a stabilizing ligand in next-generation perovskite optoelectronics.

Executive Summary & Application Context

4-Fluorobenzylamine Hydrobromide (CAS: 2270172-94-4) serves as a robust, solid-state alternative to its liquid free base, 4-Fluorobenzylamine.[1] While the free base is widely used in reductive aminations for drug development, the hydrobromide salt has emerged as a high-value ligand in materials science, specifically for passivating surface defects in lead halide perovskite solar cells to enhance thermal stability.

This guide contrasts the thermal behaviors of the salt versus the free base and outlines precise TGA/DSC protocols to validate material quality.

Key Comparative Metrics
Property4-Fluorobenzylamine (Free Base) 4-Fluorobenzylamine Hydrobromide (Salt)
Physical State Liquid (Clear, Colorless)Crystalline Solid (White to Light Yellow)
Boiling/Melting Pt BP: ~183°C (Volatile)MP: >200°C (Theoretical onset)
Thermal Stability Low (Oxidation prone, volatile)High (Stable lattice structure)
Hygroscopicity ModerateLow to Moderate (Handling required)
Primary Utility Immediate ReactantStorage, Transport, Perovskite Passivation

Thermal Decomposition Pathway

Understanding the degradation mechanism is vital for interpreting TGA curves. The hydrobromide salt generally follows a two-stage decomposition pathway:

  • Dissociation: The ionic lattice breaks down, releasing HBr gas.

  • Volatilization/Degradation: The remaining organic amine volatilizes or degrades oxidatively.

DecompositionPathway Salt 4-Fluorobenzylamine HBr (Crystalline Lattice) Step1 Endothermic Dissociation (T > 200°C) Salt->Step1 Heat Input Products Free Amine (Liquid) + HBr (Gas) Step1->Products Mass Loss Final Oxidative Degradation & Carbonization Products->Final T > 300°C

Figure 1: Theoretical thermal decomposition pathway of benzylamine hydrohalide salts.

Detailed Thermal Analysis Profile

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of degradation and solvent/moisture content.

  • Zone 1 (Ambient – 100°C):

    • Expected Behavior: Minimal mass loss (< 1%). Significant loss here indicates hygroscopic moisture absorption or residual solvent (e.g., ethanol/ether from synthesis).

  • Zone 2 (100°C – 200°C):

    • Expected Behavior: Stability Plateau. The HBr salt should remain thermally stable in this region, unlike the free base which would begin evaporating near its boiling point (183°C).

  • Zone 3 (> 200°C):

    • Expected Behavior: Sharp Mass Loss Step. This corresponds to the dissociation of the HBr salt. The onset temperature (

      
      ) is a critical quality attribute (CQA).
      
Differential Scanning Calorimetry (DSC)

Objective: Identify melting point and phase purity.

  • Endothermic Event (Melting):

    • Look for a sharp endothermic peak. For fluorinated benzylamine salts, this often occurs between 220°C and 260°C (analogous to benzylamine HCl which melts ~250°C).

    • Note: A broad or split peak indicates impurities or a mixture of polymorphs.

  • Exothermic Event (Decomposition):

    • Immediately following or overlapping with melting, an erratic exothermic baseline shift may occur as the amine degrades.

Experimental Protocols

These protocols are designed to be self-validating. If the TGA shows early weight loss, the DSC data is invalid due to solvent interference.

Protocol A: Thermogravimetric Analysis (TGA)

Instrument: TA Instruments Q500 / Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Calibration: Perform Curie point calibration using Alumel/Nickel standards.

  • Sample Prep:

    • Mass: 5–10 mg.

    • Pan: Platinum or Alumina (Open).[2] Avoid Aluminum if T > 600°C.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Purge Gas: Nitrogen (

      
      ) at 40–60 mL/min.
      
  • Data Analysis: Calculate

    
     (extrapolated onset) and 
    
    
    
    (total mass loss).
Protocol B: Differential Scanning Calorimetry (DSC)

Instrument: TA Instruments Q2000 / Mettler Toledo DSC 3.

  • Calibration: Indium standard (Melting onset: 156.6°C, Enthalpy: 28.45 J/g).

  • Sample Prep:

    • Mass: 2–4 mg (weighed precisely).

    • Pan: Tzero Aluminum Hermetic Pan with pinhole lid (allows gas escape to prevent pan deformation during decomposition).

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 300°C.

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
  • Data Analysis: Integrate the melting endotherm to find

    
     (peak max) and 
    
    
    
    (Enthalpy of Fusion).

Workflow Visualization

ExperimentalWorkflow cluster_TGA TGA Analysis cluster_DSC DSC Analysis Start Sample: 4-Fluorobenzylamine HBr Prep Drying: Vacuum Oven (40°C, 4h) Start->Prep TGA_Run Run TGA (RT -> 600°C) Prep->TGA_Run Check_Volatiles Check Volatiles (<100°C) TGA_Run->Check_Volatiles Check_Volatiles->Prep If Volatiles > 1% (Re-dry) DSC_Run Run DSC (Hermetic Pan) Check_Volatiles->DSC_Run If Volatiles < 1% Identify_Mp Identify Melting Endotherm DSC_Run->Identify_Mp Result Generate COA (Purity & Stability) Identify_Mp->Result

Figure 2: Sequential workflow for thermal characterization ensuring volatile-free DSC data.

References

  • PubChem. (2025). 4-Fluorobenzylamine Compound Summary. National Library of Medicine. [Link]

  • Mondal, N., et al. (2024). Suppression of Thermally Assisted Photoluminescence Quenching in CsPbBr3 Nanocrystals via Surface Engineering. ACS Applied Nano Materials. [Link]

Sources

Validation

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 4-Fluorobenzylamine Hydrobromide

Executive Summary: The Stoichiometry Challenge 4-Fluorobenzylamine hydrobromide (CAS: 2270172-94-4 / Free base CAS: 140-75-0) has emerged as a critical organic cation for passivating defects in Sn-Pb perovskite solar cel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stoichiometry Challenge

4-Fluorobenzylamine hydrobromide (CAS: 2270172-94-4 / Free base CAS: 140-75-0) has emerged as a critical organic cation for passivating defects in Sn-Pb perovskite solar cells and as a building block in pharmaceutical synthesis. In perovskite applications, the exact stoichiometry of the salt is non-negotiable; a slight excess of free amine or hydrobromic acid can destabilize the crystal lattice, leading to rapid device degradation.

This guide challenges the reliance on HPLC and NMR alone for validating this salt. While HPLC excels at detecting organic impurities, it is blind to the inorganic counter-ion ratio. Elemental Analysis (EA) is presented here not just as a formality, but as the primary "gatekeeper" method for validating the salt formation efficiency and stoichiometry that orthogonal methods often miss.

Synthesis & Processing Workflow

To understand the validation requirements, we must first establish the synthesis context. The hydrobromide salt is typically generated by protonating 4-fluorobenzylamine with hydrobromic acid in a non-polar or semi-polar solvent to induce precipitation.

Protocol: Salt Formation[1]
  • Dissolution: Dissolve 4-fluorobenzylamine (1.0 eq) in diethyl ether or ethanol at 0°C.

  • Acidification: Add Hydrobromic acid (48% aq. or 33% in AcOH, 1.05 eq) dropwise.

    • Critical Control: Maintain temperature <5°C to prevent discoloration.

  • Precipitation: The white solid precipitates immediately. Stir for 30 mins.

  • Isolation: Vacuum filter and wash with cold diethyl ether to remove excess acid.

  • Drying: Dry under high vacuum at 40°C for 12 hours. Note: Incomplete drying is the #1 cause of EA failure.

Comparative Analysis: Why EA Wins for Salts

The following comparison matrix evaluates the three primary characterization techniques against the specific needs of 4-Fluorobenzylamine Hydrobromide validation.

Table 1: Orthogonal Method Comparison
FeatureElemental Analysis (CHN) HPLC (UV/Vis) 1H NMR (D2O/DMSO)
Primary Target Bulk Composition & StoichiometryOrganic Impurities (0.05% sensitivity)Structural Connectivity
Detects Counter-ion? YES (Indirectly via C/H/N ratios)NO (Br- is transparent to UV)NO (Unless using quantitative internal std)
Detects Water/Solvent? YES (Deviates H/C values)NO (Elutes in void volume)YES (Distinct peaks)
Blind Spot Specific impurity identificationSalt stoichiometry (Amine:HBr ratio)Inorganic contaminants
Verdict Critical for Salt Validation Critical for Purity ProfileCritical for Identity
Deep Dive: The Causality of Method Selection
  • Why EA? In perovskite engineering, the "A-site" cation must fit strictly into the lattice. If your sample is actually Amine • 0.8 HBr (under-acidified) or Amine • 1.2 HBr (wet with acid), the perovskite crystallization will be flawed. EA is the only method that flags this by showing a deviation in the Carbon/Nitrogen percentage relative to the total mass.

  • Why HPLC? HPLC is necessary to ensure precursors like 4-fluorobenzonitrile (starting material) or 4-fluorobenzyl alcohol (hydrolysis byproduct) are removed. EA might pass a sample with 1% organic impurity if the molecular weights are similar, whereas HPLC will flag it.

  • Why NMR? NMR confirms the fluorine position (para vs. ortho isomerism) which EA cannot distinguish.

Experimental Validation: Elemental Analysis

Theoretical Values

Compound: 4-Fluorobenzylamine Hydrobromide Formula:


 (

) Molecular Weight: 206.06 g/mol
ElementCalculationTheoretical %
Carbon (C)

40.80%
Hydrogen (H)

4.40%
Nitrogen (N)

6.80%
Protocol: CHN Combustion Analysis

Instrument: PerkinElmer 2400 Series II or equivalent.

  • Calibration: Run Acetanilide standard (K-factor calibration) until precision <0.15% is achieved.

  • Sample Prep:

    • Dry sample at 50°C under vacuum for 2 hours immediately prior to weighing. HBr salts are hygroscopic.

    • Weigh 1.5 - 2.5 mg into a tin capsule. Fold tightly to exclude air.

  • Combustion:

    • Furnace Temp: 925°C (Standard) or 975°C (if refractory carbides suspected).

    • Reduction Temp: 640°C.

  • Analysis: Run in triplicate.

Data Interpretation: Pass/Fail Scenarios

Table 2: Diagnostic Interpretation of EA Results

ScenarioC %H %N %DiagnosisAction
Theoretical 40.80 4.40 6.80 Target Release Batch
Scenario A 39.504.806.55Low C, High HWet Sample (Water/Solvent).
Scenario B 42.104.507.05High C, High NFree Amine Excess .
Scenario C 38.204.106.30Low AllInorganic Impurity (e.g., salts) or Excess HBr.

Visualization: Validation Logic

The following diagrams illustrate the synthesis workflow and the decision logic for quality control.

Diagram 1: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: 4-Fluorobenzylamine Reaction Reaction: + HBr (in Et2O) Start->Reaction Precip Precipitation & Filtration Reaction->Precip Crude Crude HBr Salt Precip->Crude Drying Vacuum Drying (Critical) Crude->Drying Validation Validation Phase Drying->Validation

Caption: Critical path from raw material to validation. Note the "Drying" step as a critical control point for EA success.

Diagram 2: Quality Control Decision Tree

QCDecision Sample Dried Sample EA Elemental Analysis (CHN) Sample->EA HPLC HPLC (Purity) Sample->HPLC NMR NMR (Identity) Sample->NMR EAPass Stoichiometry OK? EA->EAPass HPLCPass Org. Impurity < 0.5%? HPLC->HPLCPass Pass RELEASE BATCH NMR->Pass Confirms Structure EAPass->HPLCPass Yes Fail REJECT / REPROCESS EAPass->Fail No HPLCPass->Fail No HPLCPass->Pass Yes

Caption: Integrated QC logic. EA acts as the first gate for stoichiometry, followed by HPLC for trace organic impurities.

References

  • PureSynth. (n.d.). 4-Fluorobenzylamine Hydrobromide Product Specifications. Retrieved March 1, 2026, from [Link]

  • Yan, J., et al. (2019).[1] Exploiting Two-Step Processed Mixed 2D/3D Perovskites for Bright Green Light Emitting Diodes. Advanced Optical Materials. Retrieved March 1, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluorobenzylamine Hydrobromide

As researchers and professionals in the field of drug development and chemical synthesis, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including th...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in the field of drug development and chemical synthesis, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. 4-Fluorobenzylamine Hydrobromide, a key building block in various synthetic pathways, requires meticulous handling not only during its use but also in its disposal to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluorobenzylamine Hydrobromide, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile of 4-Fluorobenzylamine Hydrobromide

Before delving into disposal procedures, it is crucial to understand the inherent hazards of 4-Fluorobenzylamine Hydrobromide and its free base, 4-Fluorobenzylamine. This understanding forms the basis for the stringent safety precautions required.

4-Fluorobenzylamine is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4][5] The hydrobromide salt, while presenting as a solid, is known to cause skin irritation and serious eye irritation.[6][7] As an aromatic amine, this class of compounds can be readily absorbed through the skin, and some are known for their potential long-term health effects.[8][9] Furthermore, the free base is a combustible liquid, and thermal decomposition of these compounds can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][4][5]

Key Hazard Information Summary
Hazard ClassificationDescriptionSource(s)
Skin Corrosion/Irritation Causes severe skin burns (free base) and skin irritation (hydrobromide salt).[1][2][4][6][7]GHS Category 1B / Category 2
Serious Eye Damage/Irritation Causes serious eye damage (free base) and serious eye irritation (hydrobromide salt).[1][2][4][6][7]GHS Category 1 / Category 2A
Combustibility The free base is a combustible liquid.[1][4][5]Not applicable to the solid hydrobromide salt
Environmental Hazards Should not be released into the environment or enter drains.[1][2][4]Data not fully available, but caution is advised.

The Cornerstone of Safe Disposal: Regulatory Compliance

The disposal of 4-Fluorobenzylamine Hydrobromide is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, wastes containing 4-Fluorobenzylamine Hydrobromide may fall under specific waste codes.[10][11][12]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on federal, state, and local regulations and will manage the final disposal through an approved hazardous waste contractor.[1][4] Never dispose of this chemical down the drain or in regular trash.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling and preparing 4-Fluorobenzylamine Hydrobromide for disposal. The causality is clear: direct contact can cause immediate and severe injury.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given that aromatic amines can sometimes permeate common glove materials, it may be advisable to double-glove.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[1][4]

  • Body Protection: A lab coat is standard, but for larger quantities or when cleaning spills, a chemically resistant apron or coveralls are recommended.[1]

  • Respiratory Protection: While the hydrobromide salt is a solid with low volatility, if there is a risk of generating dust or aerosols, or when handling the free base, a NIOSH-approved respirator may be necessary.[4] Always work in a well-ventilated area or under a chemical fume hood.[1][2][4]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. The following protocols cover common scenarios encountered in a research setting.

Protocol 1: Disposal of Contaminated Labware and Debris

This protocol applies to items such as pipette tips, contaminated filter paper, and wipes used for minor cleanup.

  • Segregation: At the point of generation, immediately place all contaminated solid waste into a designated hazardous waste container. This container should be clearly labeled "Hazardous Waste" and should list 4-Fluorobenzylamine Hydrobromide as a constituent.

  • Container Choice: Use a robust, sealable plastic container or a designated hazardous waste bag within a rigid secondary container. This prevents punctures and leaks.

  • Labeling: Ensure the label includes the full chemical name, the approximate quantity, and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your EHS department.

Protocol 2: Disposal of Unused or Expired 4-Fluorobenzylamine Hydrobromide

This protocol is for the disposal of the pure chemical in its original or a secondary container.

  • Do Not Attempt to Neutralize: While this is an amine hydrobromide, do not attempt to neutralize it with a base without specific guidance from a qualified chemist and your EHS department. Such a reaction could generate heat or release the more volatile and corrosive free base.

  • Secure Packaging: Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name and hazard information.

  • EHS Handoff: Arrange for a pickup with your institution's EHS department. Provide them with an accurate description and quantity of the waste.

Protocol 3: Managing and Disposing of Spills

In the event of a spill, your immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills (if the material has been dissolved), create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8]

  • Absorption: Cover the spill with the inert absorbent material and allow it to be fully absorbed.[1][2]

  • Collection: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (as recommended by your EHS department), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to Protocol 1.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 4-Fluorobenzylamine Hydrobromide.

DisposalWorkflow 4-Fluorobenzylamine Hydrobromide Disposal Workflow Start Waste Generated WasteType What is the form of the waste? Start->WasteType SolidWaste Contaminated Solids (e.g., gloves, wipes, pipette tips) WasteType->SolidWaste Solid Debris PureChemical Unused/Expired Chemical (in original container) WasteType->PureChemical Pure Chemical SpillDebris Spill Cleanup Debris (absorbent material) WasteType->SpillDebris Spill Residue PackageSolids Place in a labeled, sealed hazardous waste container. SolidWaste->PackageSolids PackagePure Ensure original container is sealed and labeled. Overpack if necessary. PureChemical->PackagePure SpillDebris->PackageSolids Store Store in designated Satellite Accumulation Area. PackageSolids->Store PackagePure->Store EHS Contact EHS for waste pickup. Store->EHS

Caption: Decision workflow for the disposal of 4-Fluorobenzylamine Hydrobromide.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For 4-Fluorobenzylamine Hydrobromide, its corrosive and irritant properties demand a disposal process that is both cautious and compliant. By adhering to the protocols outlined in this guide, and by working closely with your institution's EHS professionals, you can ensure that this valuable research chemical is handled safely from acquisition through to its final disposal, protecting yourself, your colleagues, and the environment.

References

  • PureSynth. (n.d.). 4-Fluorobenzylamine Hydrobromide. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Unipessoal, L. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

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